Tyroserleutide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGHKJCNANIKM-WDTSGDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tyroserleutide Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyroserleutide (B1684654) hydrochloride, a synthetic tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu, YSL), has demonstrated notable antineoplastic and immunomodulatory activities.[1][2] Initially isolated from porcine spleen degradation products, this small molecule peptide has been investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma (HCC).[2][3] Although its clinical development for liver cancer was discontinued (B1498344) in Phase III, the molecular mechanisms underpinning its therapeutic effects remain a significant area of interest for oncology research.[4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Tyroserleutide, summarizing key experimental findings and elucidating the involved signaling pathways.
Core Antineoplastic Mechanisms
Tyroserleutide exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and inhibition of metastasis. These actions are driven by the modulation of several key cellular pathways.
Induction of Apoptosis
Tyroserleutide is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway.[3] Experimental evidence indicates that the peptide can directly target mitochondria, leading to a cascade of events culminating in programmed cell death.[3]
Key Molecular Events:
-
Mitochondrial Localization: Fluorescent tracing studies have shown that Tyroserleutide preferentially accumulates in the mitochondria of human hepatocellular carcinoma cells (BEL-7402).[3]
-
Mitochondrial Disruption: The compound directly causes a collapse of the mitochondrial membrane potential (Δψm) and induces mitochondrial swelling.[3] This suggests that Tyroserleutide may trigger the opening of the mitochondrial permeability transition pore (MPTP).
-
Modulation of Apoptotic Proteins: The pro-apoptotic activity is further supported by the downregulation of the anti-apoptotic protein Bcl-2.[2]
The proposed signaling pathway for Tyroserleutide-induced apoptosis is visualized below.
Caption: Proposed mitochondrial pathway for Tyroserleutide-induced apoptosis.
Cell Cycle Arrest
Tyroserleutide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[5] This prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.
Key Molecular Events:
-
Upregulation of CDKIs: The mechanism involves the significant upregulation of the mRNA and protein expression of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[5] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for G1/S transition.
-
Downregulation of Proliferation Marker: Concurrently, Tyroserleutide decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[5]
The workflow for Tyroserleutide's effect on the cell cycle is depicted below.
Caption: Logical flow of Tyroserleutide-induced G0/G1 cell cycle arrest.
Inhibition of Tumor Metastasis
A critical aspect of Tyroserleutide's antineoplastic activity is its ability to inhibit tumor cell metastasis.[6] This is achieved by interfering with cell adhesion and invasion, two crucial steps in the metastatic cascade.
Key Molecular Events:
-
Downregulation of ICAM-1: Tyroserleutide significantly inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][6] ICAM-1 is an adhesion molecule that plays a vital role in the adhesion of tumor cells to the endothelium and extracellular matrix, facilitating their dissemination.[6]
-
Inhibition of MMPs: The peptide has been observed to decrease the mRNA level, protein expression, and activity of matrix metalloproteinases MMP-2 and MMP-9.[6] These enzymes are crucial for degrading the extracellular matrix, a necessary step for tumor cell invasion.[6]
The mechanism of anti-metastatic action is illustrated in the following diagram.
Caption: Inhibition of key molecules in the metastatic cascade by Tyroserleutide.
Additional Potential Mechanisms
While the above mechanisms are well-documented, other pathways have been proposed to contribute to Tyroserleutide's effects:
-
PI3K Pathway Inhibition: Some evidence suggests that Tyroserleutide may inhibit phosphatidylinositol 3-kinase (PI3K), a central kinase in cell proliferation and survival pathways. This action may be linked to the Ca2+/calmodulin pathway.[1][4]
-
Immunomodulatory Effects: Tyroserleutide has been shown to enhance the proliferation of mouse spleen lymphocytes, the phagocytic activity of peritoneal macrophages, and the activity of natural killer (NK) cells, indicating a potential role in stimulating an anti-tumor immune response.[2]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies on Tyroserleutide.
| Parameter | Model System | Treatment Details | Result | Reference |
| Anti-Tumor Activity (In Vivo) | Murine H22 Hepatocarcinoma Model | 10-80 µg/kg, i.p. injection, daily | Dose-dependent increase in survival time (e.g., 35.06 days at 80 µg/kg vs. control) | [2] |
| Inhibition of Adhesion (In Vitro) | SK-HEP-1 Cells on Matrigel | 0.2 and 0.4 mg/mL for 72 hrs | Up to 28.67% inhibition of adhesion | [6] |
| Inhibition of Invasion (In Vitro) | SK-HEP-1 Cells (Transwell Assay) | 0.2 and 0.4 mg/mL for 72 hrs | 19.33% and 33.70% inhibition, respectively | [6] |
| Combination Therapy (In Vivo) | Nude Mice with BEL-7402 Xenografts | YSL + mid-dose doxorubicin (B1662922) | Tumor inhibition rate of 56.15% (vs. 53.35% for doxorubicin alone) | [7] |
Cited Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the methodologies for key experiments can be outlined as follows.
Cell Viability and Proliferation Assay (MTS Method)
-
Objective: To determine the effect of Tyroserleutide on the proliferation of cancer cells.
-
Methodology: Human hepatocarcinoma BEL-7402 cells are seeded in 96-well plates.[5] After cell attachment, they are treated with various concentrations of Tyroserleutide for specified time periods. The MTS (dimethylthiazol-carboxymethoxyphenyl-sulfophenyl-tetrazolium) reagent is then added to each well. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is soluble in the culture medium. The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The quantity of formazan is directly proportional to the number of living cells in the culture.[5]
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Tyroserleutide.
-
Methodology: BEL-7402 cells are treated with Tyroserleutide for a defined period.[5] Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C. After fixation, cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A. The DNA content of individual cells is then analyzed using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins (e.g., ICAM-1, MMP-2, p21, p27, PCNA) following Tyroserleutide treatment.
-
Methodology: SK-HEP-1 or BEL-7402 cells are treated with Tyroserleutide.[5][6] Total protein is extracted from the cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6] Protein concentration is determined using an assay like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane. The membrane is blocked with a protein solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.[6]
Cell Invasion Assay (Transwell Chamber)
-
Objective: To assess the ability of Tyroserleutide to inhibit cancer cell invasion through an extracellular matrix.
-
Methodology: Transwell chambers with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, a basement membrane matrix.[6] SK-HEP-1 cells, pretreated with Tyroserleutide or a control medium, are seeded into the upper compartment in a serum-free medium. The lower compartment is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or lung tissue extracts).[6] After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed and stained (e.g., with H&E or crystal violet). The number of invading cells is then counted under a microscope. The inhibition rate is calculated by comparing the number of invading cells in the treated groups to the control group.[6]
References
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyroserleutide hydrochloride | 852982-42-4 | MOLNOVA [molnova.com]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 5. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of the Tripeptide Tyroserleutide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyroserleutide (Tyr-Ser-Leu or YSL) is a tripeptide with promising anti-neoplastic properties, particularly in the context of hepatocellular carcinoma (HCC). Initially discovered through extraction from porcine spleen, its reproducible and scalable production is now achievable through chemical synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, purification, and characterization of Tyroserleutide. It further details its mechanism of action, including its impact on critical signaling pathways and presents key quantitative data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development of novel peptide-based therapeutics.
Discovery and Natural Origin
Tyroserleutide was first identified as a naturally occurring tripeptide isolated from the spleen of pigs.[1] This discovery highlighted the potential of endogenous peptides as regulators of cellular processes and as templates for therapeutic drug design. While extraction from a natural source was the initial method of procurement, this approach presents challenges in terms of yield, purity, and scalability for clinical and commercial development. Consequently, chemical synthesis has become the standard for producing Tyroserleutide for research and pharmaceutical applications.
Chemical Synthesis of Tyroserleutide
The chemical synthesis of Tyroserleutide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration.
Experimental Protocol: Solid-Phase Synthesis of Tyroserleutide (Tyr-Ser-Leu)
This protocol outlines the manual synthesis of Tyroserleutide on a Rink Amide resin, which upon cleavage yields a C-terminal amide, a common feature in bioactive peptides.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Leu-OH
-
Fmoc-L-Ser(tBu)-OH
-
Fmoc-L-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
First Amino Acid Coupling (Leucine):
-
Drain the DMF.
-
Activate Fmoc-L-Leu-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Serine):
-
Activate Fmoc-L-Ser(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Tyrosine):
-
Activate Fmoc-L-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
Workflow for Synthesis and Purification
References
The Structural and Mechanistic Landscape of Tyroserleutide (YSL): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyroserleutide (B1684654) (YSL), a tripeptide with the sequence L-Tyrosyl-L-seryl-L-leucine, has demonstrated notable anti-neoplastic properties, positioning it as a molecule of interest in oncology research. This technical guide synthesizes the current understanding of YSL's structure and its mechanisms of action. While the primary amino acid sequence is well-established, higher-order structural details remain largely uncharacterized in publicly accessible literature. This document outlines the known chemical and physical properties of YSL, summarizes its biological activities with available quantitative data, and visually represents its proposed signaling pathways. It is important to note that detailed experimental protocols for many of the cited studies are not extensively available in the public domain.
Core Structural and Physicochemical Properties
Tyroserleutide is a linear tripeptide composed of the amino acids Tyrosine, Serine, and Leucine.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Ser-Leu (YSL) | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | [1] |
| Molecular Formula | C18H27N3O6 | [1] |
| Molecular Weight | 381.4 g/mol | [1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |
| CAS Number | 138168-48-6 | [1] |
As a small, linear peptide, YSL is unlikely to possess a stable, globular tertiary structure akin to larger proteins. Its conformation is likely flexible and dependent on the surrounding microenvironment. To date, no publicly available studies utilizing techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to define a specific three-dimensional structure for YSL have been identified.
Mechanism of Action and Signaling Pathways
The anti-tumor activity of Tyroserleutide is multifaceted, involving the modulation of key signaling pathways implicated in cell growth, adhesion, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/Akt signaling pathway and the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1). There is also evidence to suggest a direct pro-apoptotic effect on mitochondria.
Inhibition of the PI3K/Akt Signaling Pathway
YSL has been shown to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival. The proposed mechanism involves the inhibition of PI3K activity, which in turn prevents the phosphorylation and activation of Akt. This disruption leads to downstream effects that favor cell cycle arrest and apoptosis.
Downregulation of ICAM-1 Expression
YSL has been observed to inhibit the expression of ICAM-1, a cell surface glycoprotein (B1211001) that plays a crucial role in tumor cell invasion, adhesion, and metastasis. By reducing ICAM-1 levels, YSL may impede the ability of cancer cells to interact with their microenvironment and metastasize.
Direct Mitochondrial Action
Studies have indicated that YSL may directly target mitochondria, the powerhouses of the cell, to induce apoptosis. This direct action is a significant aspect of its anti-cancer activity.
Quantitative Biological Activity Data
The biological effects of Tyroserleutide have been quantified in several studies. The following table summarizes some of the available data. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Activity | Cell Line | Concentration/Dose | Result | Reference |
| Inhibition of Cell Proliferation | Human Hepatocellular Carcinoma (BEL-7402) | 160 µg/kg/day (in vivo) | 64.17% inhibition rate | [2] |
| Inhibition of Cell Invasion | Human Hepatocellular Carcinoma (SK-HEP-1) | 0.2 mg/mL | 19.33% inhibition | [2] |
| Inhibition of Cell Invasion | Human Hepatocellular Carcinoma (SK-HEP-1) | 0.4 mg/mL | 33.70% inhibition | [2] |
| Cytotoxicity (IC50) with Transporter | MCF-7 | 0.27 mM (with 4.0 μM 5F–C12 transporter) | 16.1-fold improvement in IC50 | [3] |
| Inhibition of Cell Proliferation | Mouse Melanoma (B16-F10) | 0.01-100 µg/mL | 28.11% inhibition | [4] |
| Inhibition of Cell Adhesion | Mouse Melanoma (B16-F10) | Not specified | 29.15% inhibition | [4] |
| Inhibition of Cell Invasion | Mouse Melanoma (B16-F10) | Not specified | 35.31% inhibition | [4] |
Experimental Methodologies
While detailed, step-by-step protocols for the biological assays performed with Tyroserleutide are not consistently provided in the literature, the common techniques employed include:
-
Western Blotting: Used to detect the protein expression levels of ICAM-1. This typically involves protein extraction from treated and untreated cells, separation by SDS-PAGE, transfer to a membrane, and probing with specific antibodies against ICAM-1 and a loading control.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Employed to measure the mRNA expression levels of genes such as ICAM-1. This involves RNA extraction, reverse transcription to cDNA, and amplification of the target gene using specific primers.
-
Cell-Based Assays:
-
Proliferation/Viability Assays (e.g., MTT, MTS): To assess the effect of YSL on cancer cell growth and survival.
-
Adhesion Assays: To quantify the ability of cancer cells to adhere to extracellular matrix components or endothelial cell monolayers after treatment with YSL.
-
Invasion Assays (e.g., Transwell/Boyden chamber assays): To measure the ability of cancer cells to migrate through a basement membrane matrix in the presence or absence of YSL.
-
-
In Vivo Tumor Models: Studies have utilized animal models, such as nude mice with xenografted human tumors, to evaluate the anti-tumor efficacy of YSL in a living organism.
The following diagram illustrates a general workflow for assessing the impact of YSL on ICAM-1 expression.
Conclusion and Future Directions
Tyroserleutide (YSL) is a tripeptide with a well-defined primary structure and demonstrated anti-neoplastic activity. Its mechanisms of action appear to converge on the inhibition of critical cell signaling pathways (PI3K/Akt) and cell adhesion molecules (ICAM-1), as well as through direct mitochondrial-mediated apoptosis. While the foundational knowledge of its biological effects is established, a significant gap exists in the understanding of its three-dimensional structure and the precise, detailed protocols of the experiments in which its activity was assessed. Future research efforts should focus on elucidating the conformational properties of YSL, which may aid in the design of more potent analogues. Furthermore, the publication of detailed experimental methodologies would be invaluable for the reproducibility and advancement of research in this area.
References
- 1. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyroserleutide Hydrochloride: A Technical Guide to its Inhibition of the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyroserleutide (B1684654) hydrochloride, a synthetic tripeptide (Tyr-Ser-Leu), has demonstrated notable anti-neoplastic properties, particularly in the context of hepatocellular carcinoma (HCC).[1] Its mechanism of action is multifaceted, with a significant impact on the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that governs cell proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the molecular mechanisms by which Tyroserleutide hydrochloride exerts its inhibitory effects on the PI3K/AKT pathway, supported by available data and detailed experimental methodologies.
Core Mechanism of Action
Tyroserleutide's primary inhibitory effect on the PI3K/AKT pathway is not through direct enzymatic inhibition but rather through the modulation of key regulatory proteins within the cascade. Research conducted on human hepatocellular carcinoma BEL-7402 cells has elucidated a dual-pronged approach: the upregulation of a tumor suppressor and the downregulation of key pro-survival kinases.[1]
Specifically, Tyroserleutide has been shown to:
-
Upregulate PTEN: It increases both the mRNA and protein expression of the tumor suppressor PTEN (Phosphatase and Tensin homolog).[1] PTEN acts as a critical negative regulator of the PI3K/AKT pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby terminating PI3K signaling.
-
Inhibit AKT and PDK1: The compound inhibits the mRNA and protein expression of AKT (also known as Protein Kinase B), a central node in the pathway.[1] Furthermore, it decreases the kinase activities of both AKT and its upstream activator, PDK1 (Phosphoinositide-dependent kinase 1).[1]
This rebalancing of the PTEN/AKT axis effectively curtails the propagation of tumor cell proliferation signals.[1]
An earlier study also suggested that Tyroserleutide's effects may be mediated by its ability to decrease the expression of Calmodulin (CaM). CaM can associate with the p85 regulatory subunit of PI3K, enhancing its activity. By downregulating CaM, Tyroserleutide may indirectly inhibit PI3K activity.[3]
Downstream Consequences of PI3K/AKT Pathway Inhibition
The inhibition of AKT activity by Tyroserleutide triggers a cascade of downstream events that collectively contribute to its anti-cancer effects:[1]
-
Cell Cycle Arrest: Inhibition of AKT leads to the upregulation of cell cycle regulatory factors p21 and p27, which act to repress the cell cycle and inhibit tumor cell proliferation.[1]
-
Induction of Apoptosis:
-
AKT inactivation decreases the phosphorylation of MDM2, which in turn leads to an increase in the protein level of the tumor suppressor p53, a potent inducer of apoptosis.[1]
-
The removal of AKT's inhibitory phosphorylation of the pro-apoptotic protein Bad allows it to become active. This can lead to a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately damaging mitochondria and inducing apoptosis.[1]
-
Data Presentation
| Target Molecule | Parameter Measured | Effect of Tyroserleutide | Reference |
| PTEN | mRNA Expression | Upregulated | [1] |
| PTEN | Protein Expression | Upregulated | [1] |
| PTEN | Activity | Increased | [1] |
| AKT | mRNA Expression | Inhibited | [1] |
| AKT | Protein Expression | Inhibited | [1] |
| AKT | Kinase Activity | Decreased | [1] |
| PDK1 | Kinase Activity | Decreased | [1] |
| p21 | Expression | Upregulated | [1] |
| p27 | Expression | Upregulated | [1] |
| MDM2 | Phosphorylation | Decreased | [1] |
| p53 | Protein Level | Increased | [1] |
| Bad | Phosphorylation | Decreased (leading to activation) | [1] |
| Bcl-2 | Protein Level | Potentially Decreased | [1] |
| Bcl-XL | Protein Level | Potentially Decreased | [1] |
| Calmodulin (CaM) | mRNA and Protein Expression | Decreased | [3] |
| PI3K (p85 subunit) | mRNA and Protein Expression | Reduced | [3] |
| PI3K (p110α/γ subunits) | mRNA Level | Reduced | [3] |
| PI3K | Activity | Inhibited | [3] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments that would be used to elucidate the effects of this compound on the PI3K/AKT pathway.
Disclaimer: These are generalized protocols based on standard molecular biology techniques. The precise conditions, concentrations, and reagents used in the cited studies were not available in the public domain and should be optimized for specific experimental setups.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma cell line (e.g., BEL-7402).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., sterile PBS) to create a stock solution. Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells are incubated for specified time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the mRNA expression levels of target genes such as PTEN and AKT.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for PTEN, AKT, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.
-
Reaction Setup (per well):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
-
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blot Analysis
This protocol is used to determine the protein expression levels of PTEN, total AKT, phosphorylated AKT (p-AKT), and other downstream targets.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysate is incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
The membrane is incubated with primary antibodies (e.g., rabbit anti-PTEN, rabbit anti-AKT, rabbit anti-p-AKT (Ser473), mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, goat anti-mouse HRP) for 1 hour at room temperature.
-
The membrane is washed again three times with TBST.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Tyroserleutide on the PI3K/AKT pathway.
Experimental Workflow
Caption: Workflow for analyzing Tyroserleutide's effects.
References
- 1. Effects of Tyroserleutide on phosphatidylinositol 3'-kinase/AKT pathway in human hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma [mdpi.com]
- 3. Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tyroserleutide in Inducing Apoptosis in Liver Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyroserleutide (YSL), a tripeptide compound, has demonstrated significant anti-tumor activity in hepatocellular carcinoma (HCC). This technical guide delineates the molecular mechanisms underlying YSL-induced apoptosis in liver cancer cells, with a focus on its interaction with key signaling pathways. This document provides a comprehensive overview of the experimental evidence, detailed protocols for relevant assays, and visual representations of the involved biological processes to support further research and drug development efforts in the field of liver cancer therapeutics.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The quest for novel therapeutic agents with high efficacy and low toxicity is paramount. Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a promising candidate, exhibiting inhibitory effects on the growth and metastasis of liver cancer.[1] Early research has indicated that YSL can induce apoptosis in liver cancer cells by targeting the mitochondria.[1] This guide provides an in-depth exploration of the signaling pathways modulated by YSL to exert its pro-apoptotic effects.
Mechanism of Action: The PI3K/Akt Signaling Pathway
Current evidence strongly suggests that Tyroserleutide's primary mechanism for inducing apoptosis in liver cancer cells involves the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Upregulation of PTEN
Tyroserleutide has been shown to up-regulate the expression and activity of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), in BEL-7402 human hepatocellular carcinoma cells.[1] PTEN is a crucial negative regulator of the PI3K/Akt pathway.
Inhibition of Akt
By increasing PTEN activity, Tyroserleutide effectively inhibits the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The inactivation of Akt is a pivotal event that triggers a cascade of downstream effects culminating in apoptosis.
Downstream Effects of Akt Inhibition
The inhibition of Akt by Tyroserleutide leads to several key downstream events that promote apoptosis:
-
Cell Cycle Arrest: Akt inhibition leads to the up-regulation of cell cycle regulatory proteins p21 and p27, which act to halt the cell cycle and inhibit tumor cell proliferation.[1]
-
p53 Activation: Inactivation of Akt decreases the phosphorylation of MDM2, a negative regulator of the tumor suppressor p53. This leads to an increase in p53 protein levels, which can then transcriptionally activate pro-apoptotic genes.[1]
-
Modulation of Bcl-2 Family Proteins: The inactivation of Akt removes its inhibitory effect on the pro-apoptotic protein Bad. This can lead to a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] The subsequent shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a critical step in initiating the mitochondrial pathway of apoptosis.
Quantitative Data on Tyroserleutide's Effects
The following tables summarize the available quantitative data on the anti-tumor effects of Tyroserleutide.
Table 1: In Vivo Tumor Growth Inhibition
| Cell Line Xenograft | Treatment Dose (µg/kg/day) | Tumor Growth Inhibition Rate (%) | Source |
| BEL-7402 | 80 | 40.26 | [2] |
| BEL-7402 | 160 | 64.17 | [2] |
| BEL-7402 | 320 | 59.19 | [2] |
| BEL-7402 | 80 | 21.66 | [1] |
| BEL-7402 | 160 | 41.34 | [1] |
| BEL-7402 | 320 | 34.78 | [1] |
Note: Variations in inhibition rates between studies may be attributed to differences in experimental conditions.
Table 2: In Vitro Cell Viability (MTT Assay)
| Cell Line | Tyroserleutide Concentration | Incubation Time | % Cell Viability (Relative to Control) |
| BEL-7402 | Data not available | Data not available | Data not available |
| HepG2 | Data not available | Data not available | Data not available |
| SMMC-7721 | Data not available | Data not available | Data not available |
Note: Specific IC50 values and percentage of cell viability at different concentrations for Tyroserleutide in liver cancer cell lines were not explicitly available in the reviewed literature. It is anticipated that Tyroserleutide would exhibit a dose-dependent decrease in cell viability.
Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay)
| Cell Line | Tyroserleutide Concentration | Incubation Time | % Apoptotic Cells (Early + Late) |
| BEL-7402 | Data not available | Data not available | Data not available |
| HepG2 | Data not available | Data not available | Data not available |
| SMMC-7721 | Data not available | Data not available | Data not available |
Note: While studies confirm Tyroserleutide induces apoptosis, specific quantitative data from Annexin V assays were not found. A dose-dependent increase in the percentage of apoptotic cells is the expected outcome.
Table 4: Modulation of Apoptotic Proteins (Western Blot)
| Cell Line | Protein | Tyroserleutide Treatment | Fold Change in Expression (Relative to Control) |
| BEL-7402 | Bax | Data not available | Expected Increase |
| BEL-7402 | Bcl-2 | Data not available | Expected Decrease |
| BEL-7402 | PTEN | Data not available | Expected Increase |
| BEL-7402 | p-Akt | Data not available | Expected Decrease |
Note: Qualitative data indicates Tyroserleutide modulates these proteins. However, specific quantitative densitometry results were not available. The expected trend is an increase in the Bax/Bcl-2 ratio.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of Tyroserleutide.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of Tyroserleutide on liver cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) is solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.
Materials:
-
Liver cancer cell lines (e.g., HepG2, BEL-7402, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tyroserleutide (YSL) stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Tyroserleutide in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Tyroserleutide. Include untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the concentration of Tyroserleutide to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Tyroserleutide.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.
Materials:
-
Liver cancer cells
-
Tyroserleutide (YSL)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Tyroserleutide for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis: Western Blot
Objective: To determine the effect of Tyroserleutide on the expression levels of key apoptotic and signaling proteins (e.g., Bax, Bcl-2, PTEN, Akt, p-Akt).
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Liver cancer cells
-
Tyroserleutide (YSL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-PTEN, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with Tyroserleutide for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in Tyroserleutide's mechanism of action and the experimental workflows.
References
Tyroserleutide's Impact on Tumor Suppressor Gene PTEN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyroserleutide (B1684654) (YSL), a tripeptide compound, has demonstrated anti-tumor effects, particularly in hepatocellular carcinoma. A key mechanism of its action involves the modulation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in cell growth, proliferation, and survival that is often dysregulated in cancer. Central to this modulation is Tyroserleutide's effect on the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). This technical guide provides an in-depth analysis of Tyroserleutide's interaction with PTEN and the downstream consequences for the PI3K/AKT pathway, based on available preclinical research.
Introduction to Tyroserleutide and the PTEN/PI3K/AKT Pathway
Tyroserleutide is a low-molecular-weight polypeptide with demonstrated in vitro and in vivo anticancer properties against human hepatocellular carcinoma BEL-7402 cells.[1] Its mechanism of action is multifaceted, influencing calcium homeostasis and targeting the mitochondria. However, its most profound effects are observed in its ability to restore the balance of key regulatory proteins in the PI3K/AKT signaling pathway.
The PI3K/AKT pathway is a pivotal intracellular signaling cascade that promotes cell survival and proliferation. The tumor suppressor PTEN acts as a critical negative regulator of this pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively shuts down the signaling cascade that leads to the activation of AKT, a serine/threonine kinase. In many cancers, PTEN function is lost or diminished, leading to hyperactivation of the PI3K/AKT pathway and uncontrolled cell growth.
Tyroserleutide's Mechanism of Action on PTEN
Research has shown that Tyroserleutide exerts its anti-tumor effects by directly influencing the expression and activity of PTEN and downstream effectors in the PI3K/AKT pathway.
Upregulation of PTEN Expression
Studies conducted on human hepatocellular carcinoma BEL-7402 cells have demonstrated that Tyroserleutide upregulates both the mRNA and protein expression of the tumor suppressor PTEN.[1][2] By increasing the cellular levels of PTEN, Tyroserleutide enhances the negative regulation of the PI3K/AKT pathway, thereby counteracting the pro-survival signals that are often hyperactive in cancer cells.
Inhibition of the PI3K/AKT Pathway
The upregulation of PTEN by Tyroserleutide leads to a cascade of inhibitory effects on the PI3K/AKT pathway. Specifically, Tyroserleutide has been shown to:
-
Inhibit AKT and PDK1 Expression and Activity: The increased activity of PTEN leads to the inhibition of mRNA and protein expression of the oncogene AKT, as well as a decrease in the kinase activities of both AKT and PDK1 (Phosphoinositide-dependent kinase 1).[1]
-
Modulate Downstream Effectors: The inhibition of AKT activity by Tyroserleutide influences several downstream targets:
-
Cell Cycle Regulation: It upregulates the expression of cell cycle regulatory factors p21 and p27, which leads to cell cycle repression and inhibition of tumor cell proliferation.[1][2]
-
Apoptosis Induction: Tyroserleutide treatment leads to a decreased phosphorylation level of MDM2, which in turn increases the protein level of the tumor suppressor p53, accelerating tumor cell death.[1] Furthermore, the inactivation of AKT removes its inhibitory effect on the pro-apoptotic protein Bad. This can lead to a decrease in the levels of the apoptosis inhibitors Bcl-2 and Bcl-XL, ultimately damaging tumor cell mitochondria and inducing apoptosis.[1]
-
Quantitative Data Summary
| Treatment Group | Dosage (µg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| Tyroserleutide | 80 | 21.66 | [3] |
| Tyroserleutide | 160 | 41.34 | [3] |
| Tyroserleutide | 320 | 34.78 | [3] |
Experimental Protocols
Detailed, step-by-step experimental protocols from the original studies on Tyroserleutide are not publicly available. However, this section provides generalized, representative protocols for the key experimental techniques used to elucidate the effects of Tyroserleutide on the PTEN/PI3K/AKT pathway.
Cell Culture
-
Cell Line: Human hepatocellular carcinoma BEL-7402 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Quantitative Real-Time PCR (qRT-PCR) for PTEN mRNA Expression
-
RNA Extraction: Total RNA is extracted from Tyroserleutide-treated and control BEL-7402 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative expression of PTEN mRNA is quantified using a real-time PCR system with SYBR Green detection. The expression of a housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.
-
Data Analysis: The relative fold change in PTEN mRNA expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for PTEN and AKT Protein Expression
-
Protein Extraction: Total protein is extracted from Tyroserleutide-treated and control BEL-7402 cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against PTEN, AKT, phospho-AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.
In Vitro Kinase Assay for AKT Activity
-
Immunoprecipitation: AKT is immunoprecipitated from the cell lysates of Tyroserleutide-treated and control cells using an anti-AKT antibody conjugated to agarose (B213101) beads.
-
Kinase Reaction: The immunoprecipitated AKT is incubated with a specific substrate (e.g., GSK-3α) in a kinase reaction buffer containing ATP.
-
Detection of Substrate Phosphorylation: The phosphorylation of the substrate is detected by Western blot analysis using a phospho-specific antibody.
-
Quantification: The level of substrate phosphorylation is quantified by densitometry to determine the relative kinase activity of AKT.
In Vivo Tumor Xenograft Model
-
Cell Implantation: BEL-7402 cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with daily intraperitoneal injections of Tyroserleutide at various concentrations or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathway of Tyroserleutide's Effect on PTEN/PI3K/AKT
Caption: Tyroserleutide upregulates PTEN, inhibiting the PI3K/AKT pathway and promoting apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein expression via Western Blot.
Conclusion
Tyroserleutide represents a promising therapeutic agent that targets a fundamental pathway in cancer progression. Its ability to upregulate the tumor suppressor PTEN and subsequently inhibit the PI3K/AKT signaling cascade provides a clear mechanism for its anti-tumor effects observed in preclinical models of hepatocellular carcinoma. Further research is warranted to obtain more detailed quantitative data on its molecular interactions and to explore its full therapeutic potential in a clinical setting. This technical guide summarizes the current understanding of Tyroserleutide's action on PTEN and serves as a foundation for future investigations in this area.
References
- 1. Effects of Tyroserleutide on phosphatidylinositol 3'-kinase/AKT pathway in human hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of PTEN, p27, p21 and AKT mRNA and protein in human BEL-7402 hepatocarcinoma cells in transplanted tumors of nude mice treated with the tripeptide tyroservatide (YSV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the inhibitory effect of tyroserleutide on tumor growth and metastasis in nude mice model of human hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyroserleutide's Subcellular Journey: A Technical Guide to Its Mitochondrial Localization and Targeting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the subcellular localization and mitochondrial targeting of Tyroserleutide (YSL), a tripeptide with promising antitumor properties. Comprising L-tyrosine, L-serine, and L-leucine, YSL has demonstrated significant efficacy in various cancer models.[1][2] Understanding its mechanism of action at the subcellular level is paramount for its continued development as a therapeutic agent. This document provides a comprehensive overview of the experimental evidence demonstrating YSL's affinity for mitochondria and its direct impact on mitochondrial integrity, supported by detailed experimental protocols and quantitative data.
Subcellular Localization of Tyroserleutide
Fluorescent tracing and confocal colocalization studies in BEL-7402 human hepatocellular carcinoma cells have revealed that Tyroserleutide primarily distributes in the cytoplasm.[1][2][3][4] More specifically, it exhibits significant colocalization with the mitochondria, suggesting that this organelle is a key subcellular target for its antitumor activities.[1][2][3][4] This targeted accumulation within the mitochondria is a critical aspect of its mechanism of action, leading to the induction of apoptosis in cancer cells.[1]
Mitochondrial Targeting and Direct Effects
Experimental evidence strongly indicates that Tyroserleutide directly interacts with and disrupts mitochondrial function.[1][2][3][4] Studies on isolated mitochondria from BEL-7402 cells have shown that YSL can induce a decrease in the mitochondrial membrane potential (Δψm) and cause mitochondrial swelling.[1][2][3][4] These effects are indicative of the opening of the mitochondrial permeability transition pore (MPTP), a crucial event in the intrinsic pathway of apoptosis.[1]
Quantitative Analysis of Tyroserleutide's Effects on Mitochondria
The following tables summarize the quantitative data from studies on isolated mitochondria, demonstrating the direct impact of Tyroserleutide on mitochondrial function.
Table 1: Effect of Tyroserleutide on Mitochondrial Membrane Potential (Δψm)
| Treatment Group | Concentration | Duration | Method | Observed Effect |
| Control | - | 60 min | TMRM fluorescence quenching | Stable Δψm |
| Tyroserleutide | 50 µg/ml | 60 min | TMRM fluorescence quenching | Reversal of fluorescence quenching, indicating a decrease in Δψm |
Table 2: Effect of Tyroserleutide on Mitochondrial Swelling
| Treatment Group | Concentration | Duration | Method | Observed Effect (Change in Absorbance at 520 nm) |
| Control | - | 60 min | Spectrophotometry | No significant change |
| Tyroserleutide | 50 µg/ml | 60 min | Spectrophotometry | Decrease in absorbance, indicating mitochondrial swelling |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in Tyroserleutide's action and its investigation, the following diagrams have been generated using the DOT language.
References
- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Early In-Vitro Research on Tyroserleutide in Hepatocellular Carcinoma Cell Lines: A Technical Guide
Executive Summary: Tyroserleutide (B1684654) (YSL), a novel tripeptide compound (tyrosyl-seryl-leucine), has demonstrated significant anti-tumor effects against hepatocellular carcinoma (HCC) in early in-vitro studies. Research highlights its ability to inhibit proliferation, induce apoptosis and necrosis, and arrest the cell cycle in various HCC cell lines, including BEL-7402, SK-HEP-1, and MHCC97L. Mechanistically, YSL appears to target mitochondria directly, leading to mitochondrial dysfunction.[1] It modulates key regulatory proteins, upregulating cell cycle inhibitors p21 and p27 while downregulating Proliferating Cell Nuclear Antigen (PCNA).[2] Furthermore, YSL curtails the metastatic potential of HCC cells by inhibiting their adhesion and invasion, effects associated with the downregulation of ICAM-1, MMP-2, and MMP-9.[3] This guide provides a detailed overview of the quantitative data, experimental methodologies, and proposed signaling pathways from this foundational research.
Core In-Vitro Effects of Tyroserleutide on HCC Cells
Inhibition of Cell Proliferation and Viability
Tyroserleutide has been shown to exert a direct cytotoxic effect on HCC cells, significantly inhibiting their proliferation. Studies on the BEL-7402 cell line demonstrated that YSL inhibits growth and alters cell ultrastructure, leading to both necrosis and apoptosis.[2][4] Similar inhibitory effects on proliferation were observed in SK-HEP-1 and MHCC97L cell lines.[3][5] The anti-proliferative mechanism is closely linked to YSL's ability to interfere with the cell cycle.[2]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of YSL's anti-tumor activity is the induction of programmed cell death. In BEL-7402 cells, treatment with YSL leads to DNA fragmentation and ultrastructural changes characteristic of apoptosis.[2][4] The compound has been observed to localize in the cytoplasm and specifically colocalize with mitochondria, suggesting a direct action on this organelle to trigger the apoptotic cascade.[1] YSL causes mitochondrial swelling and a decrease in the mitochondrial membrane potential, key events in the intrinsic apoptosis pathway.[1]
Concurrently, YSL interrupts the progression of the cell cycle. Flow cytometry analysis revealed that YSL treatment causes BEL-7402 cells to arrest in the G0/G1 phase, postponing their advancement into the S phase.[2][4] This arrest is mediated by the significant upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of PCNA, a critical factor for DNA synthesis and replication.[2]
Inhibition of Cell Adhesion and Invasion
Beyond inhibiting growth, Tyroserleutide also targets the metastatic capabilities of HCC cells. In studies using the SK-HEP-1 cell line, YSL was found to significantly inhibit the adhesion of cancer cells to Matrigel and reduce their ability to invade the extracellular matrix.[3] This anti-invasive effect was also observed in MHCC97L cells.[6] The mechanism behind this is linked to the downregulation of molecules crucial for cell adhesion and matrix degradation, including Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9).[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in-vitro studies of Tyroserleutide on HCC cell lines.
| Parameter | Cell Line | Concentration | Result | Reference |
| Cell Proliferation | SK-HEP-1 | 0.2 - 3.2 mg/mL | Cytotoxic function observed, proliferation inhibited | [3] |
| Cell Invasion Inhibition | SK-HEP-1 | 0.2 mg/mL | 19.33% inhibition | [3] |
| 0.4 mg/mL | 33.70% inhibition | [3] |
Table 1: Effects of Tyroserleutide on HCC Cell Proliferation and Invasion.
| Parameter | Cell Line | Effect | Mechanism | Reference |
| Cell Cycle | BEL-7402 | Arrest at G0/G1 phase | - | [2][4] |
| Protein Expression | BEL-7402 | Upregulation | p21 and p27 mRNA and protein | [2] |
| Downregulation | PCNA expression | [2] | ||
| Protein & mRNA Expression | SK-HEP-1 | Downregulation | ICAM-1, MMP-2, MMP-9 | [3] |
| MMP Activity | SK-HEP-1 | Decrease | MMP-2, MMP-9 | [3] |
Table 2: Effects of Tyroserleutide on Cell Cycle and Gene/Protein Expression.
Proposed Mechanism of Action
Early research suggests Tyroserleutide employs a multi-faceted approach to inhibit HCC growth and metastasis. The central mechanism appears to be the direct targeting of mitochondria, which initiates a cascade of events including cell cycle arrest and apoptosis, while a parallel action involves the downregulation of proteins essential for invasion and metastasis.
Caption: Proposed mechanism of Tyroserleutide in HCC cells.
Experimental Protocols
The following sections detail the methodologies employed in the foundational in-vitro research of Tyroserleutide.
References
- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide tyroserleutide(YSL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel tripeptide, tyroserleutide, inhibits irradiation-induced invasiveness and metastasis of hepatocellular carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Tyroserleutide hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Tyroserleutide (B1684654) hydrochloride, a tripeptide with demonstrated anti-tumor activity. This document details its mechanism of action, experimental protocols, and key data points to support further research and development.
Chemical and Physical Properties
Tyroserleutide hydrochloride is the hydrochloride salt of Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[1] It is a small molecule that has been isolated from the degradation products of porcine spleen and has shown potential in inhibiting tumor growth both in vitro and in vivo.[2][3]
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid hydrochloride | [4] |
| Synonyms | YSL hydrochloride, Tyr-Ser-Leu hydrochloride | [4] |
| CAS Number | 852982-42-4 | [2][5] |
| Molecular Formula | C₁₈H₂₈ClN₃O₆ | [2] |
| Molecular Weight | 417.88 g/mol | [2] |
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO (250 mg/mL with sonication) | [7] |
| Storage | Store at -20°C for long-term stability (≥ 2 years).[7] |
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
This compound exerts its anti-tumor effects primarily through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cell proliferation, survival, and metabolism that is often dysregulated in cancer.[4][8]
The proposed mechanism involves the following steps:
-
Upregulation of PTEN: this compound upregulates the expression of the tumor suppressor gene PTEN.[8]
-
Inhibition of PI3K and PDK1: The increased PTEN activity leads to the inhibition of PI3K and Phosphoinositide-dependent kinase-1 (PDK1).[8]
-
Reduced AKT and MDM2 Phosphorylation: This results in decreased phosphorylation of AKT and its downstream target, murine double minute 2 (MDM2).[8]
-
Upregulation of Tumor Suppressors: The inhibition of the pathway leads to the upregulation of p21, p27, and p53.[8]
-
Induction of Apoptosis: Ultimately, these events trigger mitochondrial damage and induce apoptosis in tumor cells.[1][8]
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of this compound.
Synthesis of this compound
Methodology:
-
Resin Preparation: Start with a Leucine-functionalized solid support resin (e.g., Wang or Rink amide resin).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Leucine using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Ser(tBu)-OH) using a coupling reagent such as HBTU/HOBt or DIC/HOBt in DMF and add it to the resin.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Tyr(tBu)-OH.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the tripeptide from the resin and remove the tert-butyl (tBu) side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification: Purify the crude Tyroserleutide peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation: Dissolve the purified peptide in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. Lyophilize the solution to obtain this compound as a solid.
In Vivo Anti-Tumor Activity Assessment
The anti-tumor efficacy of this compound can be evaluated in a subcutaneous xenograft mouse model.[9]
Experimental Workflow:
Methodology:
-
Cell Culture: Culture a suitable human cancer cell line (e.g., hepatocellular carcinoma BEL-7402) in appropriate media.[9]
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10⁷ cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses. The control group should receive the vehicle.[9]
-
Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze survival data if applicable.
Western Blot Analysis of PI3K/AKT Pathway
To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway in cancer cells treated with this compound.[10][11]
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in culture plates and treat with varying concentrations of this compound for a specified duration. Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, PTEN, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Spectroscopic Data
While specific spectra for this compound are not widely published, this section provides an overview of the expected spectroscopic characteristics based on its chemical structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show characteristic signals for the amino acid residues:
-
Tyrosine: Aromatic protons of the p-hydroxyphenyl group, and signals for the α-CH and β-CH₂ protons.
-
Serine: Signals for the α-CH, β-CH₂, and hydroxyl protons.
-
Leucine: Signals for the α-CH, β-CH₂, γ-CH, and two diastereotopic methyl groups.
-
Peptide Bonds: Amide proton signals.
FT-IR Spectroscopy
The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule:
-
O-H stretch: Broad band from the hydroxyl groups of tyrosine and serine, and the carboxylic acid.
-
N-H stretch: From the amine hydrochloride and amide groups.
-
C=O stretch: From the carboxylic acid and amide carbonyl groups.
-
C-N stretch: From the amide bonds.
-
Aromatic C=C stretch: From the tyrosine ring.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (Tyroserleutide).
Conclusion
This compound is a promising anti-tumor tripeptide with a well-defined mechanism of action involving the PI3K/AKT signaling pathway. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed experimental protocols to facilitate further research into its therapeutic potential. The provided information is intended to serve as a valuable resource for scientists and researchers in the field of oncology and drug development.
References
- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | Antitumor Tripeptide | DC Chemicals [dcchemicals.com]
- 4. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndmate.com [rndmate.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. molnova.com [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design Using Tyroserleutide in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyroserleutide (YSL), a tripeptide composed of tyrosine, serine, and leucine, has demonstrated notable anti-tumor and anti-metastatic effects in preclinical studies, particularly in models of hepatocellular carcinoma (HCC).[1][2] These application notes provide a comprehensive guide for designing and executing in vivo experiments using Tyroserleutide in mouse models. The protocols outlined below are synthesized from published research and standard laboratory procedures to ensure reproducibility and scientific rigor.
Data Presentation: Efficacy of Tyroserleutide in Mouse Models of Hepatocellular Carcinoma
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of Tyroserleutide.
Table 1: Effect of Tyroserleutide on Survival Rate in H22 Ascitic Hepatocarcinoma Mouse Model
| Treatment Group | Dosage (µg/kg/day) | Administration Route | Survival Rate (%) | Statistical Significance (p-value) |
| Saline | - | Intraperitoneal | - | - |
| Tyroserleutide | 5 | Intraperitoneal | 49 | < 0.05 |
| Tyroserleutide | 20 | Intraperitoneal | 39 | < 0.05 |
| Tyroserleutide | 80 | Intraperitoneal | 89 | < 0.05 |
Data extracted from a study on mice transplanted with H22 tumor cells.[1]
Table 2: Tumor Growth Inhibition by Tyroserleutide in Human Hepatocarcinoma Bel-7402 Nude Mouse Model
| Treatment Group | Dosage (µg/kg/day) | Administration Route | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Saline | - | Intraperitoneal | - | - |
| Tyroserleutide | 80 | Intraperitoneal | 40 | < 0.05 |
| Tyroserleutide | 160 | Intraperitoneal | 64 | < 0.05 |
| Tyroserleutide | 320 | Intraperitoneal | 59 | < 0.05 |
Data from a study on nude mice transplanted with human hepatocarcinoma Bel-7402 cells.[1]
Table 3: Effect of Tyroserleutide on Tumor Growth and Metastasis in a Nude Mouse Model of Human HCC Metastasis (HCCLM6 Cells)
| Parameter | Control Group (Saline) | Treatment Group (Tyroserleutide 300 µg/kg/day) | Statistical Significance (p-value) |
| Mean Tumor Weight (g) | 2.3 ± 0.8 | 1.9 ± 0.5 | > 0.05 |
| Abdominal Wall Metastasis (%) | 100 | 60 | < 0.05 |
| Intraperitoneal Metastasis (%) | 100 | 50 | < 0.05 |
| Bloody Ascites (%) | 70 | 20 | > 0.05 |
| Gross Intrahepatic Metastatic Nodules (%) | 90 | 40 | > 0.05 |
Results from an orthotopic implantation model using highly metastatic human HCC cell line HCCLM6 in BALB/c-nu/nu nude mice over 35 days.[2]
Table 4: Inhibition of Irradiation-Induced Lung Metastasis by Tyroserleutide in an Orthotopic Nude Mouse Model (MHCC97L Cells)
| Treatment Group | Incidence of Lung Metastasis (mice with metastasis/total mice) | Statistical Significance (p-value vs. Radiotherapy alone) |
| Control | 3/6 | - |
| Radiotherapy | 6/6 | - |
| Radiotherapy + Tyroserleutide (160 µg/kg/day) | 1/6 | 0.002 |
| Radiotherapy + Tyroserleutide (320 µg/kg/day) | 1/6 | 0.002 |
Findings from a study investigating the effect of Tyroserleutide on metastasis enhanced by irradiation.[3]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with Tyroserleutide.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition Studies
This protocol is designed to assess the effect of Tyroserleutide on the growth of subcutaneously implanted human hepatocellular carcinoma cells in immunodeficient mice.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., Bel-7402, SK-HEP-1)
-
Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Tyroserleutide
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture the chosen HCC cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation:
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Animal Randomization and Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare Tyroserleutide solution in sterile saline at the desired concentrations (e.g., 80, 160, 320 µg/kg).
-
Administer Tyroserleutide or vehicle (saline) to the respective groups via intraperitoneal injection daily for the duration of the study (e.g., 21-35 days).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Endpoint Analysis:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining).
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting).
-
Protocol 2: Orthotopic Implantation Model for Metastasis Studies
This protocol is for establishing a more clinically relevant tumor model by implanting HCC cells directly into the liver to study the effects of Tyroserleutide on tumor growth and metastasis.
Materials:
-
Highly metastatic human HCC cell line (e.g., HCCLM6, MHCC97L)
-
Male BALB/c nude mice, 4-6 weeks old
-
Surgical instruments (sterile)
-
Absorbable sutures
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare the HCC cell suspension as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small abdominal incision to expose the liver.
-
Carefully inject 1-2 x 10^6 cells in a volume of 20-50 µL into the left lobe of the liver.
-
Apply gentle pressure to the injection site with a sterile cotton swab to prevent bleeding and cell leakage.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care and Treatment:
-
Provide appropriate post-operative care, including analgesics as needed.
-
Begin Tyroserleutide treatment as described in Protocol 1, typically starting one or two days post-surgery.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice.
-
At the end of the study (e.g., 35 days), euthanize the mice.
-
Perform a necropsy to examine the primary liver tumor and look for metastases in the abdominal cavity, diaphragm, and lungs.
-
Excise the primary tumor and weigh it.
-
Count and record the number and location of metastatic nodules.
-
Collect tissues for histological and molecular analysis as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Tyroserleutide's Proposed Mechanism of Action
Tyroserleutide is believed to exert its anti-tumor effects through multiple mechanisms, including the inhibition of the PI3K signaling pathway, downregulation of ICAM-1, and modulation of the hypoxia-induced response.[4][5]
References
Optimal dosage and administration of Tyroserleutide for in vivo studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of Tyroserleutide (B1684654) for in vivo research, based on available preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of Tyroserleutide.
Mechanism of Action
Tyroserleutide is a tripeptide (Tyr-Ser-Leu) with demonstrated antineoplastic activity.[1] Its mechanism of action, while not fully elucidated, is believed to involve multiple pathways:
-
Inhibition of ICAM-1: Tyroserleutide appears to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key factor in tumor cell invasion, adhesion, and metastasis.[1][2]
-
Modulation of the PI3K Pathway: It may influence the Ca2+/calmodulin pathway by inhibiting phosphatidylinositol 3-kinase (PI3K), which is often upregulated in cancer cells and plays a role in cell proliferation.[1]
-
Induction of Apoptosis and Necrosis: Studies have shown that Tyroserleutide can induce apoptosis and necrosis in tumor cells, potentially through direct action on mitochondria.[3][4] It has been observed to cause mitochondrial swelling and a decrease in mitochondrial membrane potential.[4]
-
Downregulation of MMP-2 and MMP-9: Tyroserleutide has been found to decrease the mRNA level, protein expression, and activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[2]
-
Immunomodulatory Effects: Tyroserleutide has been reported to have immune-suppressive properties, including boosting the proliferation of mouse splenic lymphocytes and enhancing the phagocytic activity of peritoneal macrophages.[5] It can also stimulate macrophages to secrete IL-1β, TNF-α, and NO.
In Vivo Efficacy Data
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of Tyroserleutide in different cancer models.
Table 1: Tyroserleutide Monotherapy in Hepatocellular Carcinoma (HCC) Models
| Animal Model | Tumor Cell Line | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| BALB/c-nu/nu nude mice | HCCLM6 (highly metastatic human HCC) | 300 µg/kg | Intraperitoneal injection | Daily for 35 days | Reduced abdominal wall metastasis (60% vs 100% in control), intraperitoneal metastasis (50% vs 100%), bloody ascites (20% vs 70%), and intrahepatic metastatic nodules (40% vs 90%). No significant difference in tumor weight or observed toxicity. | [6] |
| Mice | H22 (ascitic fluid-type hepatocarcinoma) | 5, 20, 80 µg/kg/day | Not specified | Not specified | Significantly prolonged survival rates of 49%, 39%, and 89% respectively, compared to the saline group. | [3] |
| Nude mice | Bel-7402 (human hepatocarcinoma) | 80, 160, 320 µg/kg/day | Not specified | Not specified | Significantly inhibited tumor growth by 40%, 64%, and 59% respectively. Induced tumor cell apoptosis and necrosis. | [3] |
| Female Kunming mice | H22 tumor model | 10, 20, 40, 80 µg/kg | Intraperitoneal injection | Daily until mouse death | Prolonged survival times to 25.53, 25.82, 30.47, and 35.06 days respectively. | [5] |
Table 2: Tyroserleutide in Combination Therapy and Other Models
| Animal Model | Tumor Cell Line | Combination Agent | Tyroserleutide Dosage | Administration Route | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | Nude mice | BEL-7402 (human HCC) | Doxorubicin (0.7, 2, 6 mg/kg) | Not specified | Intraperitoneal injection | Enhanced the anti-tumor effects of low and mid-dose doxorubicin. Prolonged survival time with high-dose doxorubicin. Decreased chemotherapy-associated weight loss and organ damage. |[7] | | Female BALB/c nude mice | MCF-7 (breast cancer) | 5F-C12 (transporter) | 8 mg/kg | Intratumoral injection | Showed a synergistic anticancer effect when combined with the 5F-C12 transporter. |[8] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Models and Tumor Cell Implantation
-
Animal Models: BALB/c nude mice are commonly used for xenograft studies with human cancer cell lines.[3][6] Kunming mice have been used for syngeneic models.[5]
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HCCLM6, Bel-7402, and SK-HEP-1, as well as the mouse hepatocarcinoma line H22, have been utilized.[2][3][5][6]
-
Orthotopic Implantation (HCCLM6 model):
-
Culture HCCLM6 cells to logarithmic growth phase.
-
Harvest and resuspend cells in serum-free medium.
-
Anesthetize nude mice and expose the liver.
-
Inject HCCLM6 cells into the left lobe of the liver.
-
Suture the incision and allow the mice to recover.
-
-
Subcutaneous Implantation (Bel-7402 model):
-
Culture Bel-7402 cells and prepare a cell suspension.
-
Inject the cell suspension subcutaneously into the flank of nude mice.
-
Monitor tumor growth until tumors reach a palpable size before starting treatment.
-
Preparation and Administration of Tyroserleutide
-
Reconstitution: Tyroserleutide is a peptide and should be reconstituted in a sterile, biocompatible vehicle. While not always explicitly stated, 0.85% or 0.9% sterile saline solution is a common vehicle for intraperitoneal injections.[6]
-
Dosage Range: The effective dosage of Tyroserleutide can vary significantly depending on the tumor model and therapeutic strategy.
-
Routes of Administration:
-
Intraperitoneal (IP) Injection: This is a common systemic administration route.[5][6] Administer the reconstituted Tyroserleutide solution into the peritoneal cavity of the mouse using an appropriate gauge needle.
-
Intratumoral (IT) Injection: For localized delivery, especially in combination with enhancing agents.[8] This method directly targets the tumor microenvironment.
-
-
Treatment Schedule: Daily administration is a frequently used schedule.[5][6] The duration of treatment can range from a set period (e.g., 35 days) to the entire lifespan of the animal for survival studies.[5][6]
Evaluation of Efficacy
-
Tumor Growth: For subcutaneous tumors, measure tumor volume regularly using calipers.
-
Metastasis: At the end of the study, sacrifice the animals and perform a necropsy to assess for local and distant metastasis.[6] This can include visual inspection and histological analysis of organs such as the lungs and abdominal wall.[6]
-
Survival: Monitor the survival of the animals throughout the study and plot survival curves.[3][5]
-
Toxicity: Monitor the body weight of the animals as a general indicator of health.[6] At the end of the study, collect blood for hematological and biochemical analysis to assess for any toxic effects on major organs.[6]
Visualizations
Signaling Pathways of Tyroserleutide
References
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyroserleutide HCl | tripeptide | CAS# 852982-42-4 | InvivoChem [invivochem.com]
- 6. Study on the inhibitory effect of tyroserleutide on tumor growth and metastasis in nude mice model of human hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyroserleutide in Combination with Doxorubicin Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of Tyroserleutide (B1684654) (YSL), a novel tripeptide anti-tumor polypeptide, in combination with the chemotherapeutic agent doxorubicin (B1662922). The provided data and protocols are based on studies investigating the synergistic anti-tumor effects and the mitigation of doxorubicin-associated side effects, particularly in hepatocellular carcinoma models.
Introduction
Doxorubicin is a widely used and effective anthracycline antibiotic for cancer chemotherapy. However, its clinical application is often limited by significant side effects, including cardiotoxicity and myelosuppression[1][2]. Tyroserleutide (YSL) has been identified as a novel anti-tumor polypeptide that can inhibit the growth of human liver cancer cells[3][4]. Preclinical studies have demonstrated that the combination of Tyroserleutide with doxorubicin not only enhances the anti-tumor efficacy of doxorubicin but also reduces its associated toxicities, suggesting a promising combination therapy strategy[3][4]. This document outlines the key findings and experimental protocols for evaluating this combination therapy.
Mechanism of Action
The synergistic effect of Tyroserleutide and doxorubicin is believed to be mediated through multiple mechanisms. Doxorubicin's primary anti-tumor activity involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis[5]. Tyroserleutide has been shown to induce apoptosis in human hepatocellular carcinoma cells[4]. Furthermore, it is suggested that Tyroserleutide may increase the sensitivity of cancer cells to doxorubicin by upregulating the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin homolog)[6][7][8]. The upregulation of PTEN can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, thereby promoting apoptosis.
Caption: Proposed signaling pathway of Tyroserleutide and Doxorubicin combination therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study evaluating the combination of Tyroserleutide (YSL) and doxorubicin (ADM) in a nude mouse xenograft model of human hepatocellular carcinoma (BEL-7402).
Table 1: In Vivo Anti-Tumor Efficacy of Tyroserleutide and Doxorubicin Combination
| Treatment Group | Dosage (mg/kg, i.p., every other day) | Duration (days) | Tumor Inhibition Rate (%) |
| Mid-Dose Doxorubicin Study | |||
| Saline | - | 30 | 0 |
| YSL | 10 | 30 | 34.39 |
| ADM | 2 | 30 | 53.35 |
| YSL + ADM | 10 + 2 | 30 | 56.15 |
| Low-Dose Doxorubicin Study | |||
| Saline | - | 60 | 0 |
| YSL | 10 | 60 | 37.11 |
| ADM | 0.7 | 60 | 30.14 |
| YSL + ADM | 10 + 0.7 | 60 | 52.17 |
Data extracted from Zhu et al., 2008.[4]
Table 2: Effect of Tyroserleutide on Doxorubicin-Induced Side Effects
| Treatment Group | Dosage (mg/kg, i.p., every other day) | Mean Body Weight Change (g) | White Blood Cell Count (x10⁹/L) |
| High-Dose Doxorubicin Study | |||
| Saline | - | +2.5 | 5.8 |
| ADM | 6 | -3.1 | 2.1 |
| YSL + ADM | 10 + 6 | -1.5 | 3.9 |
Data extracted from Zhu et al., 2008.[4]
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor activity of Tyroserleutide in combination with doxorubicin in a nude mouse model.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., BEL-7402)
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tyroserleutide (YSL)
-
Doxorubicin (ADM)
-
Sterile saline
-
Calipers
Procedure:
-
Cell Culture: Culture BEL-7402 cells in appropriate media until they reach the exponential growth phase.
-
Tumor Implantation: Harvest the cells and resuspend them in sterile saline at a concentration of 1 x 10⁸ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when the tumors reach an average volume of approximately 100 mm³.
-
Animal Grouping and Treatment: Randomly divide the tumor-bearing mice into treatment groups (n=12 per group), for example:
-
Group 1: Saline (Control)
-
Group 2: YSL (e.g., 10 mg/kg)
-
Group 3: ADM (e.g., 0.7, 2, or 6 mg/kg)
-
Group 4: YSL + ADM (e.g., 10 mg/kg YSL + respective ADM dose)
-
-
Drug Administration: Administer the treatments via intraperitoneal (i.p.) injection every other day for the duration of the study (e.g., 30 or 60 days).
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: V = (π/6) x L x W x H, where L, W, and H are the length, width, and height of the tumor.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor inhibition rate: [(Average tumor weight of control group - Average tumor weight of experimental group) / Average tumor weight of control group] x 100%.
-
-
Toxicity Assessment:
-
Collect blood samples for hematological analysis (e.g., white blood cell count).
-
Collect major organs (heart, liver, kidney) for histological analysis to assess tissue damage.
-
Caption: Experimental workflow for the in vivo xenograft study.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of Tyroserleutide and doxorubicin on the viability of BEL-7402 cells.
Materials:
-
BEL-7402 cells
-
96-well plates
-
Cell culture medium
-
Tyroserleutide (YSL)
-
Doxorubicin (ADM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BEL-7402 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of YSL, ADM, and their combination. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details a standard method for quantifying apoptosis in BEL-7402 cells following treatment.
Materials:
-
BEL-7402 cells
-
6-well plates
-
Tyroserleutide (YSL)
-
Doxorubicin (ADM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed BEL-7402 cells in 6-well plates and treat with YSL, ADM, or their combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
The combination of Tyroserleutide and doxorubicin demonstrates a synergistic anti-tumor effect in preclinical models of hepatocellular carcinoma. Tyroserleutide enhances the tumor growth inhibition of doxorubicin, particularly at lower doses, and significantly mitigates doxorubicin-induced side effects such as weight loss and leukopenia.[3][4] The proposed mechanism involving the upregulation of PTEN and induction of apoptosis provides a strong rationale for further investigation of this combination therapy. The protocols provided herein offer a framework for researchers to further explore and validate these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymoquinone up-regulates PTEN expression and induces apoptosis in doxorubicin-resistant human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone up-regulates PTEN expression and induces apoptosis in doxorubicin-resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Nanoparticle Delivery Systems for Tyroserleutide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of nanoparticle-based delivery systems for the therapeutic peptide, Tyroserleutide (YSL). The protocols outlined below cover the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, encapsulation of Tyroserleutide, and subsequent in vitro characterization and cellular studies.
Introduction to Tyroserleutide and Nanoparticle Delivery
Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has demonstrated promising antitumor activity, particularly in hepatocellular carcinoma.[1][2][3] Its therapeutic potential is attributed to several mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression and metastasis.[2][4] Specifically, YSL has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a factor crucial for tumor cell invasion and adhesion.[3][4] Furthermore, it influences the PI3K/Akt signaling pathway by upregulating the tumor suppressor PTEN and inhibiting Akt, leading to cell cycle arrest and apoptosis.[2] YSL has also been observed to directly target mitochondria, causing mitochondrial swelling and the dissipation of membrane potential, further contributing to programmed cell death.[2]
Despite its therapeutic promise, the effective delivery of peptide-based drugs like Tyroserleutide can be challenging due to factors such as poor stability and limited cellular uptake.[5][6] Encapsulating YSL within biodegradable and biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations.[1] Nanoparticle delivery systems can protect the peptide from degradation, enhance its circulation time, and facilitate its targeted delivery and uptake by cancer cells.[7]
Data Presentation
Table 1: Physicochemical Properties of Tyroserleutide-Loaded PLGA Nanoparticles
| Parameter | Value | Method of Analysis |
| Average Particle Size (Diameter) | 222.6 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 mV to -25 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency | 70.27% | Indirect Method (Quantification of free YSL) |
| Drug Loading | 19.69% | Indirect Method (Quantification of free YSL) |
| Morphology | Spherical with smooth surface | Transmission Electron Microscopy (TEM) |
Note: The data presented in this table are example values based on published literature and may vary depending on the specific formulation parameters.[1]
Experimental Protocols
Protocol 1: Preparation of Tyroserleutide-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol describes the synthesis of YSL-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation technique.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Tyroserleutide (YSL)
-
Poly(vinyl alcohol) (PVA) solution (1-5% w/v in deionized water)
-
Deionized water
-
Acetone
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of the Organic Phase: Dissolve 50 mg of PLGA in 2 ml of dichloromethane.
-
Preparation of the Internal Aqueous Phase: Dissolve 10 mg of Tyroserleutide in 200 µL of deionized water.
-
Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase. Emulsify the mixture using a high-speed homogenizer at 15,000 rpm for 2 minutes or a sonicator on ice to form a water-in-oil emulsion.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion dropwise to 10 ml of a 1% PVA solution while stirring at 500 rpm. Homogenize the resulting mixture at 10,000 rpm for 5 minutes to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate. A rotary evaporator can be used to accelerate this process.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated YSL. Resuspend the pellet in water and centrifuge again after each wash.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water by gentle sonication.
-
Dilute the suspension to an appropriate concentration for DLS analysis.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).[8][9]
-
For zeta potential measurement, use the same instrument to measure the electrophoretic mobility of the nanoparticles in an appropriate buffer (e.g., 10 mM NaCl).[9]
2.2 Morphological Analysis (Transmission Electron Microscopy)
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of 2% phosphotungstic acid for 1-2 minutes.
-
Wick away the excess staining solution and allow the grid to dry completely.
-
Image the nanoparticles using a transmission electron microscope at an appropriate accelerating voltage.[1][3]
2.3 Determination of Encapsulation Efficiency and Drug Loading
This protocol uses an indirect method to determine the amount of YSL encapsulated in the nanoparticles.
Procedure:
-
During the nanoparticle preparation (Protocol 1, step 6), collect the supernatant after the first centrifugation.
-
Quantify the amount of free (unencapsulated) Tyroserleutide in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a peptide quantification assay (e.g., BCA assay).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:[10]
-
EE (%) = [(Total amount of YSL used - Amount of free YSL in supernatant) / Total amount of YSL used] x 100
-
DL (%) = [(Total amount of YSL used - Amount of free YSL in supernatant) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Cellular Studies
3.1 Cellular Uptake of Nanoparticles (Confocal Microscopy)
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2, BEL-7402)
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or using a fluorescently tagged polymer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Equipment:
-
Confocal laser scanning microscope
-
Cell culture incubator
Procedure:
-
Seed the cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a suspension of fluorescently labeled YSL-PLGA nanoparticles at a desired concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cellular uptake of nanoparticles using a confocal microscope.[11][12]
3.2 Assessment of Apoptosis (Annexin V-FITC/PI Staining)
Materials:
-
Hepatocellular carcinoma cell line
-
YSL-loaded PLGA nanoparticles
-
Control (empty) nanoparticles
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
Equipment:
-
Flow cytometer
-
Cell culture incubator
-
Centrifuge
Procedure:
-
Seed the cells in a 6-well plate and allow them to grow to 70-80% confluency.
-
Treat the cells with YSL-loaded nanoparticles, empty nanoparticles, and a positive control (e.g., a known apoptosis-inducing agent) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[6] The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualization of Pathways and Workflows
Tyroserleutide Signaling Pathways in Cancer Cells
Caption: Signaling pathways affected by Tyroserleutide in cancer cells.
Experimental Workflow for Nanoparticle Development and Evaluation
Caption: Workflow for Tyroserleutide nanoparticle development.
References
- 1. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of Tyroserleutide on phosphatidylinositol 3'-kinase/AKT pathway in human hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microscopyinnovations.com [microscopyinnovations.com]
- 4. Role of liver ICAM-1 in metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. nanocomposix.com [nanocomposix.com]
- 9. solids-solutions.com [solids-solutions.com]
- 10. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Detection of ICAM-1 Changes Following Tyroserleutide Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a cell surface glycoprotein (B1211001) that plays a crucial role in the immune response and inflammation.[1] It is involved in leukocyte adhesion to endothelial cells and their subsequent transmigration to sites of inflammation.[1][2] The expression of ICAM-1 can be induced by various inflammatory stimuli, including cytokines like TNF-α and IL-1β.[3] Tyroserleutide (B1684654) (YSL), a tripeptide compound, has been shown to inhibit the expression of ICAM-1 in some cancer cell lines, suggesting its potential as a therapeutic agent in diseases where ICAM-1 is upregulated.[4][5][6] This document provides a detailed protocol for utilizing Western blot to quantify the changes in ICAM-1 protein expression in cells treated with Tyroserleutide.
Core Principle:
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample.[7] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then detected, allowing for the visualization and quantification of the protein of interest.
Experimental Protocol
This protocol outlines the steps for treating cells with Tyroserleutide, preparing cell lysates, and performing a Western blot to detect ICAM-1.
1. Cell Culture and Tyroserleutide Treatment:
-
Cell Line: Select a cell line known to express ICAM-1. Examples include human hepatocellular carcinoma cells (e.g., SK-HEP-1) or endothelial cells (e.g., HUVECs).[4][8]
-
Culture Conditions: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment:
-
Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of Tyroserleutide in a suitable solvent (e.g., sterile water or PBS).
-
Treat the cells with varying concentrations of Tyroserleutide (e.g., 0, 0.2, and 0.4 mg/mL) for a specific duration (e.g., 72 hours).[4] Include a vehicle-treated control group.
-
Optional: Include a positive control by treating a separate set of cells with a known inducer of ICAM-1, such as TNF-α.
-
2. Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE). Include a pre-stained protein ladder to monitor migration.
-
Run the gel electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
-
Primary Antibody Incubation:
-
Dilute the primary antibody against ICAM-1 in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ICAM-1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Compare the normalized ICAM-1 expression levels between the different treatment groups.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | Tyroserleutide Conc. (mg/mL) | Normalized ICAM-1 Expression (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 1.00 ± 0.08 | 1.00 |
| Tyroserleutide | 0.2 | 0.65 ± 0.05 | 0.65 |
| Tyroserleutide | 0.4 | 0.38 ± 0.04 | 0.38 |
| Positive Control (TNF-α) | - | 2.50 ± 0.15 | 2.50 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow:
Caption: Workflow for Western blot analysis of ICAM-1 expression.
Hypothesized Signaling Pathway of Tyroserleutide on ICAM-1 Expression:
While the exact mechanism is still under investigation, Tyroserleutide is thought to influence ICAM-1 expression, potentially through pathways involved in inflammation and cell adhesion.[5] ICAM-1 expression is known to be regulated by transcription factors such as NF-κB.[3]
Caption: Hypothesized pathway of Tyroserleutide's effect on ICAM-1.
Disclaimer: This protocol provides a general guideline. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different cell lines and experimental conditions. It is important to note that one of the key papers describing the effect of Tyroserleutide on ICAM-1 has been retracted due to concerns about image duplication.[9] Therefore, researchers should interpret existing literature with caution and rigorously validate their findings.
References
- 1. ICAM-1 - Wikipedia [en.wikipedia.org]
- 2. ICAM-1 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Therapeutic Effects of Tyroserleutide on Lung Metastasis of Human Hepatocellular Carcinoma SK-HEP-1 and Its Mechanism Affecting ICAM-1 and MMP-2 and -9 [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing the Cell Cycle Effects of Tyroserleutide Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyroserleutide (B1684654) (YSL), a novel tripeptide (tyrosyl-seryl-leucine), has demonstrated potential as an anti-cancer agent.[1] Studies have shown that Tyroserleutide can inhibit the proliferation of cancer cells and induce apoptosis.[1] A key mechanism of its anti-tumor activity involves the interruption of the cell cycle.[1] This document provides a detailed guide for utilizing flow cytometry to analyze the effects of Tyroserleutide on the cell cycle of cancer cells, specifically focusing on the human hepatocellular carcinoma cell line BEL-7402 as a model.
Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid quantitative measurement of DNA content in a large population of individual cells.[2][3] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can distinguish between the different phases of the cell cycle (G0/G1, S, and G2/M) based on the fluorescence intensity.[4]
Mechanism of Action: Tyroserleutide's Impact on the Cell Cycle
Tyroserleutide has been shown to induce cell cycle arrest in the G0/G1 phase in human hepatocellular carcinoma (BEL-7402) cells.[1] This arrest is associated with the modulation of key cell cycle regulatory proteins. Specifically, Tyroserleutide treatment leads to the upregulation of the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27, and the downregulation of Proliferating Cell Nuclear Antigen (PCNA).[1]
-
p21 (CDKN1A) and p27 (CDKN1B) are critical inhibitors of cyclin-dependent kinases (CDKs). By binding to and inhibiting the activity of cyclin-CDK complexes, they prevent the phosphorylation of target proteins required for the cell to transition from the G1 phase to the S phase.
-
PCNA is a key protein involved in DNA replication and repair. Its downregulation is consistent with an arrest in the G1 phase, as the cell is not proceeding to the S phase where DNA synthesis occurs.
The coordinated action of upregulating p21 and p27 while downregulating PCNA effectively halts the cell cycle at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.[1]
Data Presentation
A thorough review of publicly available scientific literature did not yield specific quantitative data for the percentage of BEL-7402 cells in each cell cycle phase following Tyroserleutide treatment. However, the expected outcome of such an experiment, based on the described mechanism of action, would be a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. For illustrative purposes, a template for data presentation is provided below. Researchers should populate this table with their own experimental data.
| Treatment Group | Concentration (µg/mL) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | Insert Data | Insert Data | Insert Data |
| Tyroserleutide | 10 | Insert Data | Insert Data | Insert Data |
| Tyroserleutide | 50 | Insert Data | Insert Data | Insert Data |
| Tyroserleutide | 100 | Insert Data | Insert Data | Insert Data |
Mandatory Visualizations
Signaling Pathway of Tyroserleutide-Induced G1/S Arrest
Caption: Tyroserleutide-induced G1/S cell cycle arrest pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects via flow cytometry.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma cell line BEL-7402.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate BEL-7402 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Tyroserleutide (e.g., 0, 10, 50, 100 µg/mL). A vehicle control (the solvent used to dissolve Tyroserleutide) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for preparing cells for DNA content analysis.[4][5][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of PBS.
-
Add 200 µL of 0.25% Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 5 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of fluorescence area versus height or width to exclude doublets and cell aggregates from the analysis.
-
-
Data Analysis:
-
The collected data will be displayed as a histogram of cell count versus DNA content (fluorescence intensity).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™, FCS Express™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Cell Clumping: Ensure gentle vortexing during fixation and resuspend cell pellets thoroughly at each step. Filtering the final stained suspension through a 40 µm nylon mesh can also help.
-
High CV of G1 Peak: A high coefficient of variation (CV) can indicate issues with staining or instrument alignment. Ensure consistent staining times and proper instrument setup.
-
Broad S-phase Peak: This can be a true biological effect or an artifact. Ensure proper gating to exclude doublets.
Conclusion
The use of flow cytometry provides a robust and high-throughput method to elucidate the effects of Tyroserleutide on the cell cycle. The protocols and information provided herein serve as a comprehensive guide for researchers to investigate the anti-proliferative mechanisms of this promising anti-cancer peptide. The expected outcome of Tyroserleutide treatment is a significant G0/G1 arrest, which can be quantified and visualized using the described techniques.
References
- 1. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma [ouci.dntb.gov.ua]
- 2. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Gambogenic Acid and Its Effect on CYP2C and CYP3A after Oral Administration [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyroserleutide tripeptide affects calcium homeostasis of human hepatocarcinoma BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of an Inhibitory Effect of Nipradilol on Rat Vascular Smooth Muscle Cell Growth [jstage.jst.go.jp]
Application Notes and Protocols for Transwell Invasion Assay with Tyroserleutide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Transwell invasion assay to evaluate the anti-invasive properties of the tripeptide, Tyroserleutide (B1684654) (YSL). Tyroserleutide has demonstrated potential in inhibiting cancer cell invasion, and this protocol offers a standardized method for quantifying its effects.[1][2][3]
Introduction
Cancer metastasis is a complex process involving the invasion of cancer cells through the extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to simulate and quantify this invasive process.[4][5] This assay utilizes a two-chamber system separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.[4] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the ECM, migrate through the pores, and can be quantified on the lower surface of the membrane.
Tyroserleutide (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine that has been shown to inhibit the growth and metastasis of various cancer cells, including hepatocellular carcinoma and melanoma.[2][3] Studies have indicated that YSL can suppress the invasive and adhesive capabilities of cancer cells by downregulating the expression of key molecules such as Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1][2] This protocol provides a detailed methodology to assess the inhibitory effect of Tyroserleutide on cancer cell invasion.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line used.
Materials
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
24-well cell culture plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum - FBS)
-
Tyroserleutide (YSL)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Cotton swabs
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO₂)
-
Selected cancer cell line (e.g., B16-F10 melanoma, SK-HEP-1 hepatocellular carcinoma)[1][2]
Methods
1. Preparation of Transwell Inserts
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel with cold, serum-free medium. The optimal dilution factor needs to be determined empirically for each cell line but a 1:3 to 1:5 dilution is a common starting point.[6]
-
Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.
-
Incubate the plates at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[6]
2. Cell Preparation and Seeding
-
Culture the selected cancer cells to approximately 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness to chemoattractants.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Prepare different concentrations of Tyroserleutide in serum-free medium. Based on previous studies, a concentration range of 0.01 µg/mL to 100 µg/mL can be tested.[1][3]
-
Mix the cell suspension with the Tyroserleutide solutions to achieve the desired final concentrations. Include a vehicle control (serum-free medium without Tyroserleutide).
-
Add 100-200 µL of the cell suspension containing Tyroserleutide (or vehicle) to the upper chamber of the Matrigel-coated Transwell inserts.
3. Incubation
-
Add 600-800 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line.
4. Fixation and Staining
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.[6]
-
Wash the inserts with PBS.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde) for 10-20 minutes at room temperature.[6][7]
-
Wash the inserts again with PBS.
-
Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes at room temperature.[6]
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.
5. Quantification of Cell Invasion
-
Visualize the stained, invaded cells on the lower surface of the membrane using an inverted microscope.
-
Capture images from at least 4-5 random fields of view for each insert at 10x or 20x magnification.
-
Count the number of invaded cells in each field. The average number of cells per field can then be calculated.
-
Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
Data Presentation
The quantitative data from the Transwell invasion assay can be summarized in the following table. The results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
| Treatment Group | Tyroserleutide Concentration (µg/mL) | Average Number of Invaded Cells per Field (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control | 0 | [Value] | 0% |
| Tyroserleutide | 0.01 | [Value] | [Value] |
| Tyroserleutide | 0.1 | [Value] | [Value] |
| Tyroserleutide | 1 | [Value] | [Value] |
| Tyroserleutide | 10 | [Value] | [Value] |
| Tyroserleutide | 100 | [Value] | [Value] |
Calculation of % Inhibition of Invasion:
% Inhibition = [ (Number of invaded cells in control - Number of invaded cells in treatment) / Number of invaded cells in control ] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the Transwell Invasion Assay with Tyroserleutide.
Proposed Signaling Pathway of Tyroserleutide in Inhibiting Cell Invasion
Caption: Proposed mechanism of Tyroserleutide in inhibiting cancer cell invasion.
References
- 1. Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by Tyroserleutide (YSL) on the Invasion and Adhesion of the Mouse Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. snapcyte.com [snapcyte.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tyroserleutide's Effect on Tumor Metastasis In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyroserleutide (B1684654) (YSL), a tripeptide compound, has demonstrated inhibitory effects on tumor growth and metastasis, particularly in hepatocellular carcinoma (HCC).[1][2][3] In vivo studies have shown that Tyroserleutide can significantly retard tumor growth and inhibit both loco-regional and distant metastasis in nude mice models of human HCC.[1] These application notes provide detailed protocols for assessing the anti-metastatic efficacy of Tyroserleutide in a preclinical setting, focusing on an orthotopic model of HCC. The described methods allow for the robust quantification of metastatic burden and provide a framework for investigating the underlying mechanisms of Tyroserleutide's action.
Key Experimental Models and Methods
The assessment of anti-metastatic agents in vivo relies on well-characterized animal models that recapitulate the metastatic cascade.[4] Commonly used models include xenografts, where human tumor cells are implanted into immunodeficient mice, and syngeneic models, which utilize mouse tumor cells in immunocompetent mice.[5] For studying spontaneous metastasis, orthotopic implantation (implanting tumor cells into the corresponding organ of origin) is often preferred as it allows for the entire metastatic process to be studied, from primary tumor growth and local invasion to intravasation, circulation, extravasation, and colonization of distant organs.[6][7]
Monitoring tumor growth and metastasis can be achieved through various non-invasive and end-point analyses. Bioluminescence imaging (BLI) is a powerful tool for longitudinal monitoring of tumor burden and metastatic dissemination in real-time when using luciferase-expressing cancer cells.[5][8][9] At the study endpoint, detailed analysis includes necropsy, measurement of primary tumor weight and volume, and quantification of metastatic lesions in distant organs like the lungs and liver through histological examination and advanced imaging techniques such as micro-CT.[6][10]
Experimental Protocol: Orthotopic Mouse Model of Hepatocellular Carcinoma Metastasis
This protocol details the use of an orthotopic xenograft model in nude mice to evaluate the effect of Tyroserleutide on the metastasis of human hepatocellular carcinoma.
1. Cell Line and Animal Model
-
Cell Line: Highly metastatic human hepatocellular carcinoma cell line, such as HCCLM6 or SK-HEP-1, engineered to express luciferase for in vivo imaging.[1][2]
-
Animal Model: BALB/c nude mice (athymic), 6-8 weeks old.[1]
2. Materials
-
Luciferase-expressing HCC cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Tyroserleutide (YSL)
-
Sterile 0.9% sodium chloride solution (vehicle control)
-
Anesthetics (e.g., isoflurane)
-
D-luciferin
-
Surgical instruments
-
In vivo imaging system (e.g., IVIS)
-
Formalin and paraffin (B1166041) for histology
3. Experimental Workflow Diagram
Caption: Experimental workflow for assessing Tyroserleutide's anti-metastatic effects.
4. Detailed Procedure
-
Cell Preparation:
-
Culture luciferase-expressing HCC cells in complete medium to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep on ice.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the upper abdomen to expose the liver.
-
Inject 50 µL of the cell suspension (1 x 10^6 cells) into the left lobe of the liver using a 28-gauge needle.
-
Close the incision with sutures.
-
-
Animal Grouping and Treatment:
-
One day post-surgery, randomize the mice into two groups (n=10 per group):
-
Control Group: Daily intraperitoneal (i.p.) injection of 0.9% sodium chloride solution.
-
Treatment Group: Daily i.p. injection of Tyroserleutide at a dose of 300 µg/kg.[1]
-
-
Continue treatment for the duration of the study (e.g., 35 days).
-
-
Monitoring Tumor Growth and Metastasis:
-
Bioluminescence Imaging (BLI): Once a week, anesthetize the mice and administer D-luciferin (150 mg/kg, i.p.).[11] After 10-15 minutes, image the mice using an in vivo imaging system to quantify the bioluminescent signal from the primary tumor and metastatic sites.
-
Animal Health: Monitor the body weight and general health of the animals three times a week.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35), euthanize the mice.
-
Carefully dissect and weigh the primary tumor.
-
Examine abdominal organs for visible metastatic nodules.
-
Harvest lungs and liver and perform ex vivo BLI to quantify metastatic burden.
-
Fix the lungs, liver, and any other organs with suspected metastases in 10% formalin for 24 hours.
-
Embed the tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to confirm and count metastatic lesions.
-
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between the control and Tyroserleutide-treated groups.
Table 1: Effect of Tyroserleutide on Primary Tumor Growth and Metastasis
| Parameter | Control Group (n=10) | Tyroserleutide Group (n=10) | P-value |
| Primary Tumor Weight (g) | 2.3 ± 0.8 | 1.9 ± 0.5 | > 0.05 |
| Abdominal Wall Metastasis (%) | 100% | 60% | < 0.05 |
| Intraperitoneal Metastasis (%) | 100% | 50% | < 0.05 |
| Bloody Ascites Incidence (%) | 70% | 20% | > 0.05 |
| Intrahepatic Metastatic Nodules (%) | 90% | 40% | > 0.05 |
| Pulmonary Metastasis (Median Nodule Count) | |||
| - Grade I | 92 | 24 | < 0.05 |
| - Grade II | 24 | 20 | > 0.05 |
| - Grade III | 15 | 10 | > 0.05 |
| - Grade IV | 16 | 8 | > 0.05 |
Data presented as mean ± SD or percentage. Statistical analysis can be performed using a Student's t-test or Mann-Whitney U test. Data in this table is based on a previous study for illustrative purposes.[1]
Hypothesized Signaling Pathway Inhibition by Tyroserleutide
While the precise molecular mechanism of Tyroserleutide's anti-metastatic effect is under investigation, studies suggest it may involve the downregulation of molecules crucial for cell adhesion and invasion, such as ICAM-1, and matrix metalloproteinases MMP-2 and MMP-9.[2][3] The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of metastasis, promoting cell proliferation, migration, and invasion.[12][13][14] It is plausible that Tyroserleutide may exert its effects by modulating this or related pathways.
Caption: Hypothesized inhibition of the HGF/c-Met pathway by Tyroserleutide.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of Tyroserleutide as a potential anti-metastatic agent. By utilizing orthotopic tumor models and combining non-invasive imaging with detailed endpoint analysis, researchers can obtain comprehensive data on the efficacy of Tyroserleutide in inhibiting various stages of the metastatic cascade. Further investigation into the molecular mechanisms, potentially involving pathways like c-Met, will be crucial for the clinical development of this promising therapeutic agent.
References
- 1. Study on the inhibitory effect of tyroserleutide on tumor growth and metastasis in nude mice model of human hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis [frontiersin.org]
- 10. Quantification and visualization of metastatic lung tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Bone Metastatic Tumor Growth by a Tibial Tumorigenesis Assay [bio-protocol.org]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
Troubleshooting & Optimization
Technical Support Center: Tyroserleutide Hydrochloride Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Tyroserleutide hydrochloride for research purposes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known solubility?
This compound is a tripeptide (Tyr-Ser-Leu) with demonstrated anti-tumor activity. It has been shown to inhibit the PI3K/AKT signaling pathway, leading to the upregulation of tumor suppressor genes and induction of apoptosis in cancer cells.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
Difficulty in dissolving this compound in aqueous solutions is a common challenge. The solubility of peptides is highly dependent on their amino acid composition, sequence, and the pH of the solvent. Here is a step-by-step troubleshooting guide to improve solubility.
Troubleshooting Guide: Improving Aqueous Solubility
Issue: this compound powder is not fully dissolving or is precipitating out of my aqueous solution (e.g., water, PBS, cell culture medium).
Step 1: Initial Solubility Test
Before preparing a bulk solution, it is crucial to perform a small-scale solubility test to determine the optimal solvent and conditions.
Step 2: Systematic Approach to Solubilization
If initial attempts to dissolve the peptide in water or a neutral buffer fail, follow this systematic approach:
-
Start with Deionized Water: Attempt to dissolve a small amount of the peptide in sterile, deionized water.
-
pH Adjustment: The net charge of a peptide influences its solubility.
-
For Basic Peptides: If the peptide has a net positive charge, it will be more soluble in an acidic solution. Try adding a small amount of 10% acetic acid.
-
For Acidic Peptides: If the peptide has a net negative charge, it will be more soluble in a basic solution. Try adding a small amount of 10% ammonium (B1175870) bicarbonate.
-
Note: The isoelectric point (pI) of Tyroserleutide will determine the pH at which it has a net neutral charge and is least soluble. Adjusting the pH away from the pI will generally increase solubility.
-
-
Utilize Co-solvents: For hydrophobic peptides, the addition of a small amount of an organic co-solvent can significantly improve solubility.
-
First, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, Dimethylformamide (DMF), or ethanol.
-
Then, slowly add the aqueous buffer to the peptide concentrate drop-by-drop while vortexing to reach the desired final concentration. Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.
-
-
Physical Dissolution Aids:
-
Sonication: A brief period of sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of some peptides. However, prolonged heating should be avoided to prevent degradation.
-
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol outlines a method to experimentally determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Methodology:
-
Add a pre-weighed excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
Place the tube on a rotator or shaker at a controlled temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
The calculated concentration represents the solubility of this compound in that specific buffer under the tested conditions.
Protocol 2: Preparation of a Stock Solution for In Vitro Cell Culture Experiments
This protocol provides a general procedure for preparing a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or higher, based on its known high solubility in DMSO).
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate in a water bath.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. A DMSO stock solution is reported to be stable for up to 2 weeks at 4°C and for 6 months at -80°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells.
Data Presentation
As specific quantitative solubility and stability data for this compound in various aqueous buffers is not publicly available, researchers are encouraged to generate this data internally using the provided protocols. The following tables are templates for organizing experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Solvents
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Notes |
| Deionized Water | ~7 | 25 | User Determined | |
| PBS | 7.4 | 25 | User Determined | |
| 10% Acetic Acid | <7 | 25 | User Determined | |
| 10% Ammonium Bicarbonate | >7 | 25 | User Determined | |
| DMSO | N/A | 25 | 250 | Requires ultrasonication |
Table 2: Suggested Stability of this compound Stock Solutions
| Solvent | Concentration (mg/mL) | Storage Temperature (°C) | Recommended Storage Duration |
| DMSO | User Determined | -20 | Up to 1 month (user to verify) |
| DMSO | User Determined | -80 | Up to 6 months |
| Aqueous Buffer | User Determined | 4 | Prepare fresh daily |
| Aqueous Buffer | User Determined | -20 | Aliquot and use within 1 week (user to verify) |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for systematically troubleshooting solubility issues.
Experimental Workflow for Solubility Determination
Caption: A workflow for the experimental determination of solubility.
PI3K/AKT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/AKT pathway by Tyroserleutide HCl.
Strategies to overcome potential resistance to Tyroserleutide in cancer cells.
Welcome to the technical support center for researchers utilizing Tyroserleutide (B1684654) (YSL) in cancer studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential resistance mechanisms and strategies to enhance the efficacy of Tyroserleutide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tyroserleutide?
Tyroserleutide is a tripeptide that exerts its anti-cancer effects through a multi-faceted approach. Primarily, it induces apoptosis (programmed cell death) and necrosis in cancer cells.[1] It has been shown to interrupt the cell cycle at the G0/G1 phase, thereby halting cell proliferation.[2] Furthermore, Tyroserleutide can inhibit the PI3K (phosphatidylinositol 3-kinase) pathway, which is crucial for tumor cell growth and survival, and reduce the expression of ICAM-1, a cell adhesion molecule involved in metastasis.[3] A key aspect of its mechanism is the direct targeting of mitochondria, leading to mitochondrial swelling and dysfunction, which triggers the apoptotic cascade.[1]
Q2: My cancer cell line is showing reduced sensitivity to Tyroserleutide over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Tyroserleutide have not been extensively documented, based on its known mechanisms of action, potential resistance could arise from:
-
Alterations in Mitochondrial Function: Cancer cells can adapt to mitochondria-targeting drugs by altering their mitochondrial metabolism, dynamics (fusion/fission), or enhancing antioxidant capacity to cope with increased reactive oxygen species (ROS).[4][5]
-
Cell Cycle Arrest as a Resistance Strategy: Some cancer cells, when arrested in the G1 phase of the cell cycle, can become resistant to certain apoptosis-inducing drugs.[6][7][8]
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump Tyroserleutide out of the cell, reducing its intracellular concentration and efficacy.[9][10]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells might develop resistance to PI3K pathway inhibition by activating compensatory signaling pathways, such as the MAPK/ERK pathway, or through feedback loops that reactivate the PI3K pathway.[11][12][13]
-
Reduced Drug Uptake: Although less common for small peptides, alterations in membrane transport mechanisms could potentially limit the cellular uptake of Tyroserleutide.
Q3: How can I experimentally verify if my cells are developing resistance through efflux pumps?
You can investigate the involvement of efflux pumps, such as P-glycoprotein (MDR1), with the following experimental approach:
-
Co-treatment with an Efflux Pump Inhibitor: Treat your Tyroserleutide-resistant cells with a combination of Tyroserleutide and a known ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A, or specific inhibitors like tariquidar).
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTS or MTT assay) to determine if the addition of the efflux pump inhibitor restores sensitivity to Tyroserleutide.
-
Interpretation: A significant increase in cell death in the co-treatment group compared to Tyroserleutide alone suggests that efflux pump activity is a contributing factor to the observed resistance.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Decreased Efficacy of Tyroserleutide in vitro | 1. Mitochondrial Adaptation: Cells may have altered mitochondrial metabolism to resist apoptosis. 2. Cell Cycle-Mediated Resistance: A significant population of cells may be arrested in a resistant G1 phase. 3. Increased Drug Efflux: Upregulation of ABC transporters pumping the drug out of the cells. | 1. Combination Therapy: Combine Tyroserleutide with drugs that target different aspects of mitochondrial function, such as metabolic inhibitors (e.g., 2-deoxyglucose) or other pro-apoptotic agents. 2. Sequential Dosing: Consider a sequential treatment regimen. For example, use an agent that pushes cells out of G1 arrest before administering Tyroserleutide. 3. Efflux Pump Inhibition: Co-administer Tyroserleutide with a known ABC transporter inhibitor. |
| High IC50 Value for Tyroserleutide | 1. Low Bioavailability/Uptake: The peptide may not be efficiently crossing the cell membrane. 2. Intrinsic Resistance: The cell line may have inherent resistance mechanisms, such as highly active pro-survival pathways. | 1. Enhanced Delivery: Utilize a peptide transporter to increase intracellular concentration. For example, the artificial transporter 5F-C12 has been shown to significantly enhance Tyroserleutide's uptake and efficacy.[14] 2. Synergistic Drug Combinations: Combine Tyroserleutide with other chemotherapeutic agents. A combination with doxorubicin (B1662922) has been shown to have a synergistic anti-tumor effect.[15] |
| Variability in Experimental Results | 1. Inconsistent Cell Health/Density: Variations in cell plating and health can affect drug response. 2. Reagent Instability: Improper storage or handling of Tyroserleutide or assay reagents. | 1. Standardize Plating: Ensure consistent cell numbers are plated for each experiment and that cells are in the logarithmic growth phase at the time of treatment. 2. Proper Reagent Handling: Follow the manufacturer's instructions for storage and handling of all reagents. Prepare fresh dilutions of Tyroserleutide for each experiment. |
Data on Tyroserleutide Efficacy and Combination Strategies
Table 1: In Vitro Efficacy of Tyroserleutide and a Combination Strategy
| Cell Line | Treatment | Concentration | IC50 | Fold Improvement | Reference |
| MCF-7 | Tyroserleutide alone | - | 4.34 mM | - | [14] |
| MCF-7 | Tyroserleutide + 5F-C12 | 4.0 µM | 0.27 mM | 16.1 | [14] |
Table 2: In Vivo Tumor Inhibition with Tyroserleutide and Doxorubicin Combination
| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Reference |
| Doxorubicin (Mid-dose) | 2 mg/kg | Not specified | [15] |
| YSL + Doxorubicin (Mid-dose) | YSL + 2 mg/kg | Greater than Doxorubicin alone | [15] |
| Doxorubicin (Low-dose) | 0.7 mg/kg | Not specified | [15] |
| YSL + Doxorubicin (Low-dose) | YSL + 0.7 mg/kg | Greater than Doxorubicin alone | [15] |
Visualizing Pathways and Workflows
Caption: Potential mechanisms of cellular resistance to Tyroserleutide.
Diagram 3: Experimental Workflow for Investigating Reduced Sensitivity
Caption: A logical workflow for troubleshooting resistance to Tyroserleutide.
Detailed Experimental Protocols
MTS Cell Viability Assay
This protocol is for assessing cell viability and proliferation, which is crucial for determining the IC50 of Tyroserleutide.
-
Cell Plating:
-
Harvest and count cells. Ensure cell viability is >90%.
-
Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include control wells with media alone for background subtraction.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Tyroserleutide in phenol (B47542) red-free culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Tyroserleutide.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add the appropriate volume of MTS reagent to each well according to the manufacturer's instructions (typically 20 µL).
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure the formazan (B1609692) product is evenly distributed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with Tyroserleutide at the desired concentrations and for the appropriate time.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [3] * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain DNA and analyze the cell cycle distribution of a cell population via flow cytometry.
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. [1] * Incubate on ice for at least 30 minutes or store at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes.
-
Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. [16] * Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data in a linear mode.
-
Use a low flow rate to obtain optimal resolution of the DNA content peaks.
-
-
Data Interpretation:
-
The fluorescence intensity of PI is proportional to the DNA content.
-
A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Cycle Phase-Specific Drug Resistance as an Escape Mechanism of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Optimizing Tyroserleutide dosage to maximize anti-tumor effect and minimize toxicity.
Tyroserleutide (B1684654) Optimization: Technical Support Center
Welcome to the Technical Support Center for Tyroserleutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Tyroserleutide dosage to maximize its anti-tumor effects while minimizing toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Tyroserleutide and what is its primary mechanism of action? A1: Tyroserleutide (YSL) is a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine, which has demonstrated anti-tumor and anti-metastatic properties, particularly in hepatocellular carcinoma (HCC).[1][2] Its mechanism is multifactorial and includes inhibiting tumor cell growth, adhesion, and invasion.[1] YSL has been shown to downregulate the expression and activity of Intercellular Adhesion Molecule 1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9), which are crucial for metastasis.[1][2] Furthermore, it appears to induce apoptosis by directly targeting and disrupting mitochondrial function, leading to a loss of mitochondrial membrane potential and swelling.[1][3]
Q2: What is the proposed signaling pathway affected by Tyroserleutide? A2: Tyroserleutide's anti-tumor activity is linked to the inhibition of pathways that promote cell proliferation and metastasis. It may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell proliferation and survival pathways.[2] Its direct action on mitochondria also suggests the activation of the intrinsic apoptotic pathway.[3]
Q3: Is Tyroserleutide cytotoxic to normal cells? A3: Tyroserleutide is generally considered to have low toxicity.[1] Studies involving nanoparticle formulations of YSL showed no significant cytotoxicity to normal Caco-2 intestinal cells at concentrations up to 3.2 mg/mL.[4] In combination therapies with doxorubicin, Tyroserleutide was found to reduce the chemotherapy-associated side effects, including weight loss and organ damage, suggesting a protective or low-toxicity profile.[5][6]
Q4: What are the known pharmacokinetic challenges with peptide therapeutics like Tyroserleutide? A4: Like many peptide-based drugs, Tyroserleutide may face challenges such as a short in vivo half-life due to rapid clearance by enzymatic degradation and renal filtration.[7] Oral administration is typically challenging due to poor absorption.[8] Research into novel delivery systems, such as PLGA nanoparticles, is underway to improve its bioavailability and therapeutic efficacy.[4]
Troubleshooting Guide
Q1: I am not observing the expected anti-proliferative effect in my in vitro assay. What could be the cause? A1: Several factors could contribute to a lack of efficacy:
-
Dosage and Duration: Ensure that the concentration and incubation time are appropriate for your cell line. Tyroserleutide's effect is dose- and time-dependent.[1] For HCC SK-HEP-1 cells, effects were significant after 24, 48, or 72 hours with concentrations ranging from 0.2 to 3.2 mg/mL.[1]
-
Cell Line Sensitivity: Different cancer cell lines may exhibit varying sensitivity to Tyroserleutide.[9] It is recommended to establish a dose-response curve to determine the IC50 for your specific cell line.
-
Peptide Integrity: Peptides can degrade if not stored or handled properly. Ensure Tyroserleutide is reconstituted as recommended and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
Assay Method: The choice of cell viability assay can influence results. Colorimetric assays like MTT, MTS, or WST-8 are commonly used.[10][11] Ensure your chosen assay is validated for your experimental conditions.
Q2: My in vivo tumor xenograft model is not responding to Tyroserleutide treatment. How can I troubleshoot this? A2: In vivo experiments are complex. Consider the following:
-
Dosage and Administration Route: The effective dose can vary significantly between in vitro and in vivo models. For nude mice with human hepatocarcinoma, effective doses ranged from 80 to 320 µg/kg/day administered intraperitoneally.[12] The route and frequency of administration are critical for maintaining therapeutic levels.
-
Bioavailability: Peptides can have rapid clearance in vivo.[7] If you suspect rapid degradation, consider alternative formulations (e.g., nanoparticles) or more frequent dosing schedules.
-
Tumor Model: The specific tumor model and its growth characteristics can impact treatment efficacy. Ensure the model is well-established and that treatment is initiated at an appropriate tumor volume.
-
Peptide Stability: Confirm the stability of your Tyroserleutide formulation under your experimental conditions.
Q3: I am observing unexpected toxicity or side effects in my animal model. What should I do? A3: While Tyroserleutide is reported to have low toxicity, adverse effects can occur, especially at higher doses.
-
Conduct a Dose-Escalation Study: Perform a study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or signs of organ damage.[5][6]
-
Review Formulation: Ensure the vehicle used to dissolve and administer Tyroserleutide is non-toxic and appropriate for the route of administration.
-
Combination Therapy: If using Tyroserleutide in combination with other agents, consider that it may modulate the toxicity of the other drug. Studies show YSL can reduce the toxicity of doxorubicin.[5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of Tyroserleutide on Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| SK-HEP-1 | Proliferation (MTT) | 0.2 - 3.2 mg/mL | Dose- and time-dependent inhibition. Max inhibition of 32.24% at 3.2 mg/mL. | [1] |
| SK-HEP-1 | Adhesion (Matrigel) | 0.2 - 0.4 mg/mL | Dose- and time-dependent inhibition. Max inhibition of 28.67%. | [1] |
| SK-HEP-1 | Invasion | 0.2 - 0.4 mg/mL | Inhibition rates of 19.33% (0.2 mg/mL) and 33.70% (0.4 mg/mL). | [1] |
| BEL-7402 | Cell Viability | 3.2 mg/mL | Cell viability of less than 50% after 24h (with YSL-PLGA/R6LRVG NPs). | [4] |
| Multiple HCC Lines* | Proliferation (MTS) | Not specified | Significant inhibition of proliferation in all five cell lines tested. | [9] |
*BEL-7402, SMMC-7721, Hep3B, HepG2, and SK-HEP-1
Table 2: In Vivo Efficacy of Tyroserleutide in Mouse Models
| Tumor Model | Mouse Strain | Dosage | Administration | Key Findings | Reference |
|---|---|---|---|---|---|
| H22 Ascitic Hepatocarcinoma | - | 5, 20, 80 µg/kg/day | Not specified | Significantly prolonged survival time. | [12] |
| BEL-7402 Xenograft | Nude Mice | 160 µg/kg/day | Not specified | 64.17% tumor growth inhibition. | [1][12] |
| BEL-7402 Xenograft | Nude Mice | 80, 160, 320 µg/kg/day | Not specified | Tumor inhibition of 40%, 64%, and 59% respectively. | [12] |
| BEL-7402 Xenograft | Nude Mice | Mid-dose YSL | i.p. injection | 34.39% tumor inhibition rate (YSL alone). |[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is adapted for determining the cytotoxic effect of Tyroserleutide on adherent cancer cells.
Materials:
-
Tyroserleutide (lyophilized powder)
-
Sterile Dulbecco's Phosphate Buffered Saline (DPBS)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Reconstitute Tyroserleutide in sterile DPBS to create a high-concentration stock solution. Prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.2 to 3.2 mg/mL).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Tyroserleutide dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (negative control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the blank reading. Plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cell Invasion Assay (Transwell Chamber)
This protocol measures the ability of cancer cells to invade through a basement membrane matrix in response to Tyroserleutide treatment.
Materials:
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Tyroserleutide
-
Cotton swabs
-
Methanol (B129727) and Crystal Violet stain
Procedure:
-
Chamber Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of each Transwell insert. Allow it to solidify by incubating at 37°C for at least 1 hour.
-
Cell Preparation: Culture cells until they are sub-confluent. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of Tyroserleutide (e.g., 0.2 and 0.4 mg/mL). A control group with vehicle should be included.
-
Assay Setup: Add 500-700 µL of complete medium (containing fetal bovine serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100-200 µL of the cell suspension (containing 5 x 10⁴ to 1 x 10⁵ cells) to the upper chamber of the Matrigel-coated insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Cell Removal and Staining: After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields per insert.
-
Data Analysis: Calculate the percentage of invasion inhibition for each treatment group relative to the control group.
Visualizations
Caption: Proposed mechanism of action for Tyroserleutide.
Caption: Experimental workflow for optimizing Tyroserleutide dosage.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The effect of tripeptide tyroserleutide (YSL) on animal models of hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in the formulation of Tyroserleutide nanoparticles.
Welcome to the technical support center for the formulation of Tyroserleutide nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the formulation of Tyroserleutide nanoparticles. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low Drug Loading or Encapsulation Efficiency (EE)
You are observing significantly lower than expected drug loading (<70%) for Tyroserleutide in your nanoparticle formulation.[1]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor interaction between Tyroserleutide and the polymer matrix. | Peptides with positive charges can have strong, sometimes problematic, interactions with negatively charged polymers like PLGA, leading to poor encapsulation.[1] Consider using a different polymer or modifying the existing one. Hydrophobic ion-pairing can also be a strategy to enhance interaction and loading.[1] | Protocol: Hydrophobic Ion-Pairing 1. Dissolve Tyroserleutide in an aqueous solution.2. Add a counter-ion (e.g., sodium dodecyl sulfate) in a molar ratio determined by preliminary studies to form a hydrophobic complex.3. Isolate the resulting complex by centrifugation.4. Lyophilize the complex before proceeding with the standard nanoparticle formulation protocol (e.g., emulsion solvent evaporation). |
| Drug loss during the formulation process. | During methods like emulsion solvent evaporation, the drug may partition into the external aqueous phase, especially if it has some water solubility.[2] | Protocol: Double Emulsion Solvent Evaporation (w/o/w) 1. Dissolve Tyroserleutide in a small volume of aqueous solution (w1).2. Dissolve the polymer (e.g., PLGA) in a volatile organic solvent (o).3. Emulsify w1 into the organic phase to form a primary water-in-oil (w/o) emulsion using high-speed homogenization.4. Disperse this primary emulsion into a larger volume of an aqueous solution containing a stabilizer (e.g., PVA) to form the double emulsion (w/o/w).5. Stir continuously to allow the organic solvent to evaporate, leading to nanoparticle formation.6. Collect nanoparticles by centrifugation and wash to remove residual surfactant.[2] |
| Suboptimal formulation parameters. | The ratio of drug to polymer, polymer concentration, and the volumes of the different phases can all impact encapsulation efficiency. | Optimization Strategy: Employ a Design of Experiments (DoE) approach, such as a Box-Behnken design, to systematically vary key parameters (e.g., drug:polymer ratio, polymer concentration, surfactant concentration) and identify the optimal conditions for maximizing drug loading.[3] |
Logical Workflow for Troubleshooting Low Drug Loading
Caption: Troubleshooting workflow for low drug loading.
Problem 2: Large Particle Size or High Polydispersity Index (PDI)
The formulated nanoparticles have a mean diameter exceeding the desired range (e.g., >200 nm) or a high PDI (>0.3), indicating a broad size distribution.[4][5]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Polymer Aggregation. | Insufficient stabilization or suboptimal polymer concentration can lead to aggregation during formulation.[6] | Protocol: Optimizing Surfactant Concentration 1. Prepare a series of formulations keeping all parameters constant except for the concentration of the stabilizer (e.g., Poloxamer, PVA).2. Use a range of concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).3. Measure the particle size and PDI of each formulation using Dynamic Light Scattering (DLS).4. Plot size/PDI against surfactant concentration to identify the optimal level that minimizes both values. |
| Inefficient Mixing/Shear Force. | In nanoprecipitation or emulsion methods, the rate of mixing and the energy input are critical for controlling particle size.[7] | Improvement Strategy: Increase the homogenization speed or sonication power/time. For nanoprecipitation, ensure rapid and turbulent mixing at the point of solvent and anti-solvent addition. A coaxial turbulent jet mixer can enhance rapid mixing and produce smaller, more uniform particles.[7] |
| Inappropriate Solvent/Anti-solvent Ratio. | In nanoprecipitation, the ratio of the solvent to the anti-solvent affects the rate of polymer precipitation and, consequently, the final particle size.[6] | Protocol: Varying Solvent:Anti-solvent Ratio 1. Prepare the polymer/drug solution in a suitable organic solvent (e.g., acetone).2. Prepare the aqueous anti-solvent phase (with stabilizer).3. Add the solvent phase to the anti-solvent phase at different volume ratios (e.g., 1:2, 1:5, 1:10).4. Maintain a constant, rapid stirring rate.5. Characterize the resulting nanoparticles for size and PDI to determine the optimal ratio. |
Quantitative Data Summary: Effect of Process Parameters on Particle Size
| Parameter Varied | Condition A | Result A (Size/PDI) | Condition B | Result B (Size/PDI) | Reference |
| Polymer Concentration | 1.5 mg/mL | Smaller Size | 4 mg/mL | Larger Size | [6] |
| Homogenization Speed | 5,000 rpm | ~300 nm / 0.25 | 15,000 rpm | ~180 nm / 0.15 | (Hypothetical Data) |
| Surfactant (PVA) % | 1% | 250 nm / 0.31 | 4% | 160 nm / 0.18 | [8] |
Problem 3: Nanoparticle Instability (Aggregation or Degradation)
The formulated nanoparticles show signs of aggregation upon storage, or there is evidence of Tyroserleutide degradation.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Peptide Degradation. | Peptides can be susceptible to chemical degradation, such as acylation, especially within the acidic microenvironment of polymers like PLGA.[1] | Mitigation Strategy: 1. Use End-Capped PLGA: This reduces the number of acidic carboxylic end groups.2. Co-encapsulate a Proton Sponge: Incorporate a basic compound (e.g., magnesium carbonate) to neutralize the acidic microenvironment.3. Select a different polymer: Consider polymers that do not produce acidic byproducts, such as PCL. |
| Insufficient Surface Stabilization. | The nanoparticle surface may not be adequately covered by the stabilizing agent, leading to aggregation over time, especially in biological media. | Protocol: PEGylation To enhance stability and circulation time, incorporate a PEGylated lipid or polymer (e.g., PLGA-PEG) into your formulation.[9]1. Co-dissolve the primary polymer (e.g., PLGA) and the PEGylated polymer (e.g., PLGA-PEG, 5-10% w/w) in the organic solvent.2. Proceed with the standard nanoparticle preparation method.3. The PEG chains will orient towards the nanoparticle surface, providing a hydrophilic shield that prevents aggregation through steric hindrance.[9] |
| Physical Instability (Amorphous State). | Peptides in an amorphous solid state within the nanoparticle can be physically unstable.[10] | Characterization and Control: Use Differential Scanning Calorimetry (DSC) to assess the physical state of Tyroserleutide within the nanoparticles. If it is amorphous and unstable, formulation adjustments (e.g., inclusion of stabilizing excipients) may be necessary. |
Signaling Pathway: Common Peptide Degradation Routes in PLGA
Caption: Degradation pathway of peptides in a PLGA matrix.
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare Tyroserleutide nanoparticles?
A1: The choice of method depends on the physicochemical properties of Tyroserleutide and the desired nanoparticle characteristics.[2]
-
For hydrophilic peptides like Tyroserleutide, the double emulsion solvent evaporation (w/o/w) method is often preferred. This technique is effective at encapsulating water-soluble drugs within hydrophobic polymer matrices like PLGA.[2]
-
Nanoprecipitation (or solvent displacement) is a simpler and faster method but may be less efficient for hydrophilic drugs, which can diffuse out into the aqueous phase during formulation.[11] It is more suitable if Tyroserleutide is first made into a hydrophobic complex via ion-pairing.[1]
Q2: How can I accurately measure the key characteristics of my nanoparticles?
A2: A combination of techniques is essential for proper characterization.[12][13] No single technique can provide all the necessary information.[4]
| Characteristic | Primary Technique | Principle | Alternative/Complementary |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic diameter and size distribution.[14] | Nanoparticle Tracking Analysis (NTA), Electron Microscopy (TEM/SEM)[15] |
| Surface Charge | Zeta Potential Measurement | Measures the electrophoretic mobility of particles in an electric field, which is related to the surface charge and stability.[14] | |
| Morphology | Transmission/Scanning Electron Microscopy (TEM/SEM) | Provides direct visualization of particle shape, size, and surface texture. Requires samples to be dried, which can introduce artifacts.[14] | Atomic Force Microscopy (AFM) |
| Encapsulation Efficiency & Drug Loading | HPLC or LC-MS | After separating the nanoparticles from the unencapsulated drug, the nanoparticles are dissolved to release the drug, which is then quantified.[7] | UV-Vis Spectroscopy (if Tyroserleutide has a chromophore) |
| Chemical Stability | Mass Spectrometry (MS) | Can be used to identify degradation products of the peptide after its release from the nanoparticles. | HPLC (to detect new peaks corresponding to degradants) |
Q3: My nanoparticles are showing toxicity in cell culture. What could be the cause?
A3: Nanoparticle toxicity can stem from several sources:
-
Residual Organic Solvents: Ensure that the solvent evaporation step is complete. Residual solvents like dichloromethane (B109758) or acetone (B3395972) are cytotoxic. Use techniques like Gas Chromatography (GC) to quantify residual solvents.
-
Surfactant Concentration: High concentrations of certain surfactants (e.g., PVA) remaining on the nanoparticle surface can be toxic.[8] Ensure your washing steps are thorough.
-
Cationic Surface Charge: Nanoparticles with a high positive zeta potential can disrupt cell membranes, leading to toxicity. While sometimes used to enhance uptake, the charge density must be carefully optimized.[16]
-
The Polymer Itself: While polymers like PLGA are considered biocompatible, their degradation products can lower the local pH, which may affect cells. The rate of degradation and clearance is a key factor.[1]
Q4: How can I improve the in vivo performance and targeting of my Tyroserleutide nanoparticles?
A4: Enhancing in vivo performance typically involves surface modification to increase circulation time and adding targeting ligands.
-
"Stealth" Coating: Modifying the nanoparticle surface with polyethylene (B3416737) glycol (PEG), known as PEGylation, creates a hydrophilic layer that reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[9]
-
Active Targeting: Tyroserleutide itself has targeting properties. However, if you wish to direct the nanoparticle to other specific receptors, you can conjugate targeting ligands (e.g., peptides like RGD, antibodies, or aptamers) to the nanoparticle surface.[17] This is often done by attaching the ligand to the end of the PEG chains.
Experimental Workflow for Formulating Targeted Nanoparticles
Caption: General workflow for preparing surface-modified nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. gdddrjournal.com [gdddrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations [mdpi.com]
- 11. Primary Investigation of the Preparation of Nanoparticles by Precipitation [mdpi.com]
- 12. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocomposix.com [nanocomposix.com]
- 15. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Best practices for storing and handling Tyroserleutide to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tyroserleutide to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Tyroserleutide powder?
A1: Lyophilized Tyroserleutide should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the optimal temperature.[1] Following these conditions helps to minimize degradation and maintain the peptide's integrity for over five years.[1]
Q2: What is the recommended solvent for reconstituting Tyroserleutide?
A2: Tyroserleutide is soluble in DMSO.[1] For aqueous solutions, it is sparingly soluble in water. If dissolving in water is difficult, adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 μL) or 10%-30% acetic acid can aid dissolution.[2] For highly hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water to the desired concentration is a viable strategy.[2]
Q3: How should I store Tyroserleutide stock solutions?
A3: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[3] Stock solutions should be stored under the following conditions:
All stock solutions should be stored in sealed containers, protected from moisture and light, and preferably under a nitrogen atmosphere to prevent oxidation.[3]
Q4: How should I prepare working solutions for in vivo experiments?
A4: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3] If a clear stock solution in a solvent like DMSO is prepared first, co-solvents can be sequentially added to create the final working solution.[3] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the peptide.[3]
Q5: What are the potential degradation pathways for Tyroserleutide?
A5: While specific degradation pathways for Tyroserleutide are not extensively documented, based on its amino acid composition (Tyrosine-Serine-Leucine), potential degradation can occur through:
-
Oxidation: The tyrosine residue is susceptible to oxidation, especially in the presence of metal ions or exposure to light.[4]
-
Hydrolysis: The peptide backbone can undergo hydrolysis, particularly at the N-terminal side of the serine residue, which can be facilitated by the hydroxyl group on the serine side chain.[1]
-
Photodegradation: Aromatic amino acid residues like tyrosine can make the peptide susceptible to light-induced oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Improper storage temperature. - Supersaturation of the solution. - Freeze-thaw cycles. | - Ensure storage at the recommended -20°C or -80°C. - Gently warm and vortex the solution to redissolve the precipitate. If it persists, sonication may be used. - Always aliquot stock solutions to avoid repeated freezing and thawing.[3] |
| Loss of biological activity in experiments | - Degradation of the peptide due to improper handling or storage. - Multiple freeze-thaw cycles of the stock solution. - Use of aged working solutions. | - Review storage and handling procedures. - Use a fresh aliquot of the stock solution for each experiment. - Prepare working solutions fresh on the day of use.[3] |
| Discoloration of the lyophilized powder or solution | - Oxidation of the peptide, particularly the tyrosine residue. - Exposure to light or moisture. | - Discard the product as its integrity may be compromised. - Ensure the product is stored in a dark, dry environment, and consider storing under an inert gas like nitrogen.[3] |
| Difficulty dissolving lyophilized powder | - The peptide may have low solubility in the chosen solvent. | - Refer to the recommended solvents (DMSO).[1] - For aqueous solutions, try the addition of a small amount of ammonium hydroxide or acetic acid.[2] - Sonication can also aid in dissolution.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Tyroserleutide
| Form | Temperature | Duration | Additional Precautions |
| Lyophilized Powder (Short-term) | 0 - 4°C | Days to Weeks | Dry, dark environment.[1] |
| Lyophilized Powder (Long-term) | -20°C | Months to Years | Dry, dark environment.[1] |
| Stock Solution | -20°C | 1 Month | Sealed, away from moisture and light, under nitrogen.[3] |
| Stock Solution | -80°C | 6 Months | Sealed, away from moisture and light, under nitrogen.[3] |
Experimental Protocols
Protocol for Forced Degradation Study of Tyroserleutide
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as HPLC.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Tyroserleutide in an appropriate solvent (e.g., DMSO or a suitable aqueous buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place the lyophilized powder in a hot air oven at a high temperature (e.g., 70°C) for a specified duration. Also, incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the lyophilized powder and the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for peptides. The mobile phase could be a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Tyroserleutide peak.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) to determine their molecular weights and structures.
Visualizations
Caption: Workflow for a forced degradation study of Tyroserleutide.
Caption: Simplified signaling pathway of Tyroserleutide's anti-tumor activity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities [scielo.org.co]
- 4. bioprocessintl.com [bioprocessintl.com]
Troubleshooting inconsistent results in Tyroserleutide cell viability assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in cell viability assays with Tyroserleutide.
Frequently Asked Questions (FAQs)
Q1: What is Tyroserleutide and what is its mechanism of action?
Tyroserleutide (Tyr-Ser-Leu) is a tripeptide with potential antineoplastic activity.[1] Its mechanism is not fully elucidated but is thought to involve the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression, which plays a role in tumor cell invasion and metastasis.[1][2] Additionally, Tyroserleutide may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell proliferation and survival pathways.[1] Some studies also suggest it can directly act on mitochondria, inducing apoptosis.[3]
Q2: I'm observing higher than expected cell viability, or a non-dose-dependent effect, when using an MTT assay with Tyroserleutide. What could be the cause?
This is a common issue when working with certain peptides. The most likely cause is direct reduction of the MTT tetrazolium salt by Tyroserleutide itself.[4][5][6][7] The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[8][9][10] However, compounds with inherent reducing properties can perform this reduction in a cell-free environment, leading to a false positive signal that doesn't correlate with cell viability.[4][5][11]
Q3: How can I confirm if Tyroserleutide is directly reducing the MTT reagent?
To test for direct reduction, you should perform a cell-free control experiment.[4][11] Add Tyroserleutide at the highest concentration used in your experiments to cell culture medium without cells, then add the MTT reagent.[4] If a purple color develops, it confirms that Tyroserleutide is directly reducing the MTT salt.
Q4: My formazan crystals are not dissolving completely, leading to variable readings. What can I do?
Incomplete formazan solubilization is a frequent source of variability in MTT assays.[4] Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or acidified isopropanol.[4] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can help.[4] If crystals persist, gentle pipetting to break up clumps may be necessary.[4]
Q5: Are there alternative assays to MTT that are less prone to interference by peptides like Tyroserleutide?
Yes, several alternative assays are recommended. These assays rely on different indicators of cell viability and are less likely to be affected by the reducing properties of the peptide. Good alternatives include:
-
Resazurin (B115843) (AlamarBlue)-based assays: These measure the metabolic activity of viable cells by the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543).[12][13]
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[12][14] This is a highly sensitive method.[12]
-
Protease viability marker assays: These use a cell-permeable substrate that becomes fluorescent upon cleavage by proteases in viable cells.[12]
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content and is not dependent on metabolic activity.[4][15]
Troubleshooting Inconsistent Results
Here is a guide to help you troubleshoot common issues encountered during Tyroserleutide cell viability experiments.
| Observed Problem | Potential Cause | Suggested Solution & Verification |
| High background absorbance in cell-free wells | 1. Direct reduction of MTT by Tyroserleutide. 2. Contamination of reagents or media. 3. Phenol (B47542) red in media. | 1. Perform a cell-free control with Tyroserleutide and MTT reagent. If color develops, switch to an alternative assay (Resazurin, ATP-based).[4] 2. Use fresh, sterile reagents and media. 3. Use phenol red-free media for the assay incubation steps.[4] |
| Higher than expected viability; not dose-dependent | 1. Tyroserleutide is directly reducing the tetrazolium salt (MTT, XTT, etc.).[4][11] 2. Tyroserleutide precipitation at high concentrations. | 1. Confirm with a cell-free control. Switch to an alternative assay like Resazurin, CellTiter-Glo, or SRB.[4][15] 2. Visually inspect the wells for any precipitate after adding Tyroserleutide. Ensure complete dissolution of the peptide in the appropriate solvent before diluting in media. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate.[16] 3. Incomplete formazan solubilization (for MTT assay).[4] 4. Pipetting errors.[16][17] | 1. Ensure the cell suspension is thoroughly mixed before and during plating.[17] 2. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.[16] 3. Increase solubilization time and ensure adequate mixing.[4] Visually confirm complete dissolution. 4. Practice consistent pipetting techniques. Use a multichannel pipette for reagent addition where possible. |
| Low signal or unexpectedly low viability | 1. Peptide instability or degradation. 2. Incorrect storage of Tyroserleutide. 3. Sub-optimal cell health or density. | 1. Prepare fresh Tyroserleutide solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[18][19] 2. Store lyophilized peptide at -20°C or colder.[9][18] Allow the vial to warm to room temperature before opening to prevent condensation.[9][18] 3. Ensure cells are in the exponential growth phase and seeded at the optimal density for the chosen assay duration. |
Representative Data of Inconsistent MTT Assay Results
The table below illustrates a hypothetical scenario of inconsistent data that might be observed with an MTT assay due to peptide interference, and how it might compare to a more reliable assay like Resazurin.
| Tyroserleutide (µM) | Apparent Viability (%) - MTT Assay | Corrected Viability (%) - Resazurin Assay |
| 0 (Control) | 100 | 100 |
| 10 | 105 | 95 |
| 50 | 115 | 82 |
| 100 | 120 | 65 |
| 200 | 135 | 48 |
| 400 | 142 | 30 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle of mitochondrial dehydrogenase activity in viable cells.[8][9][10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of Tyroserleutide. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][20] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][21]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100-200 µL of a solubilization solvent (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well.[4][9]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]
Protocol 2: Resazurin Cell Viability Assay (Alternative)
This protocol measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[12][15]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate to minimize background fluorescence.
-
Resazurin Addition: Prepare a sterile resazurin solution (e.g., 0.15 mg/mL in PBS).[15] Add 20 µL of the resazurin solution to each well.[14][15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[14][15] The optimal incubation time may vary depending on the cell type and density.
-
Fluorescence Measurement: Measure fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15][16]
Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol quantifies ATP, an indicator of metabolically active cells.[3][4]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the assay reagent according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®).[14]
-
Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]
-
Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Visualizations
Tyroserleutide Signaling Pathway
Tyroserleutide is suggested to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
References
- 1. biotium.com [biotium.com]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.inrim.it [iris.inrim.it]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. labbox.es [labbox.es]
- 17. promega.com [promega.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize off-target effects of Tyroserleutide in cellular models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential off-target effects of Tyroserleutide (B1684654) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Tyroserleutide?
Tyroserleutide is a tripeptide (Tyr-Ser-Leu) with demonstrated antineoplastic activity.[1][2][3] Its primary proposed mechanisms of action include:
-
Inhibition of ICAM-1: Tyroserleutide has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a cell adhesion factor involved in tumor cell invasion and metastasis.[4][5]
-
Induction of Apoptosis via Mitochondria: Studies suggest that Tyroserleutide can localize in the mitochondria of cancer cells, leading to a decrease in mitochondrial membrane potential, mitochondrial swelling, and subsequent apoptosis (programmed cell death).[1][6]
-
PI3K Pathway Inhibition: There is evidence to suggest that Tyroserleutide may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), which is often upregulated in cancer and plays a role in cell proliferation.
-
Cell Cycle Arrest: Tyroserleutide has been observed to interrupt the cell cycle at the G0/G1 phase in human hepatocellular carcinoma cells.[2]
Q2: What are the potential sources of off-target effects with Tyroserleutide?
While specific off-target binding partners of Tyroserleutide are not well-documented in publicly available literature, potential sources of off-target effects in cellular models can include:
-
High Concentrations: Using concentrations significantly above the effective range can lead to non-specific binding and engagement with unintended cellular targets.
-
Peptide Aggregation: Like many peptides, Tyroserleutide may have a propensity to aggregate at high concentrations or in certain buffer conditions, which can lead to non-specific cellular stress responses.
-
Low Membrane Permeability: The inherent challenge of getting peptides across the cell membrane might necessitate the use of higher concentrations, increasing the risk of off-target interactions.[7]
-
Metabolic Instability: Degradation of the peptide in cell culture media could lead to metabolites with their own biological activities.
Q3: How can I optimize the concentration of Tyroserleutide to minimize off-target effects?
A dose-response experiment is crucial to identify the optimal concentration range.[8]
-
Recommendation: Perform a concentration-response curve starting from a low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., high micromolar or millimolar range, depending on previously published data).
-
Endpoints to Measure:
-
On-target effects: Measure a known downstream effect of Tyroserleutide, such as inhibition of ICAM-1 expression or induction of apoptosis.
-
Cell Viability: Use a cytotoxicity assay (e.g., MTT, XTT) to determine the concentration at which general cellular toxicity occurs.
-
-
Goal: Identify the lowest concentration that produces the desired on-target effect with minimal impact on overall cell viability.
Q4: My results with Tyroserleutide are inconsistent. What are some common causes and solutions?
Inconsistent results can stem from various factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Confluency: Seed cells at a consistent density to ensure they are in a similar growth phase at the time of treatment.
-
-
Reagent Preparation and Handling:
-
Peptide Stock Solution: Prepare fresh stock solutions of Tyroserleutide and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure complete solubilization.
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration in the culture medium is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1%).[9]
-
-
Experimental Timing: The duration of Tyroserleutide treatment can significantly impact the outcome. A time-course experiment is recommended to identify the optimal treatment duration for observing the desired effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High level of cell death at expected effective concentrations. | Off-target cytotoxicity. | Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Select a concentration that maximizes the therapeutic window. |
| No significant on-target effect observed. | Sub-optimal concentration or treatment duration. | Perform a dose-response and a time-course experiment. |
| Poor cell health or incorrect cell model. | Ensure cells are healthy and the chosen cell line expresses the target pathways (e.g., ICAM-1, functional PI3K pathway). | |
| Peptide degradation. | Prepare fresh Tyroserleutide solutions for each experiment. | |
| Variability in ICAM-1 expression levels. | Inconsistent cell stimulation (if applicable). | If studying inhibition of induced ICAM-1, ensure the concentration and timing of the stimulating agent (e.g., TNF-α, IL-1β) are consistent.[10] |
| Assay variability. | Ensure consistent incubation times and washing steps in your ELISA or Western blot protocol. | |
| Unexpected changes in mitochondrial function not related to apoptosis. | Direct off-target effects on mitochondrial proteins or indirect effects due to cellular stress. | Use multiple mitochondrial function assays to get a comprehensive picture (e.g., membrane potential, oxygen consumption, ROS production).[11][12] |
Quantitative Data Summary
The following table summarizes inhibitory concentrations of Tyroserleutide from various in vitro studies. Note that a publication regarding the therapeutic effects of Tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 cells has been retracted.[13] Data from the retracted publication should be interpreted with caution.
| Cell Line | Assay | Concentration Range | Observed Effect |
| SK-HEP-1 | Proliferation (MTS) | 0.2 - 3.2 mg/mL | Inhibition of proliferation up to 32.24%[5] |
| SK-HEP-1 | Adhesion to Matrigel | 0.2 - 0.4 mg/mL | Inhibition of adhesion up to 28.67%[5] |
| SK-HEP-1 | Invasion Assay | 0.2 - 0.4 mg/mL | Inhibition of invasion up to 33.70%[5] |
| B16-F10 | Proliferation | 0.01 - 100 µg/mL | Inhibition of proliferation up to 28.11%[4] |
| B16-F10 | Adhesion to Matrigel | Not specified | Inhibition of adhesion up to 29.15%[4] |
| B16-F10 | Invasion Assay | Not specified | Inhibition of invasion up to 35.31%[4] |
| BEL-7402 | Mitochondrial Swelling | 100 µM | Induced swelling of isolated mitochondria[1] |
| MCF-7 | Cell Viability (MTT) | IC50 of 4.34 mM | Limited anticancer activity alone[7] |
| MCF-7 (with transporter) | Cell Viability (MTT) | IC50 of 0.27 mM | Enhanced anticancer activity with a peptide transporter[7] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)
This protocol is adapted for assessing the effect of Tyroserleutide on cell proliferation.[2][3][5][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Tyroserleutide in complete culture medium. Remove the old medium from the cells and add 100 µL of the Tyroserleutide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Tyroserleutide concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: ICAM-1 Expression Assay (ELISA)
This protocol provides a general workflow for measuring soluble or cell-surface ICAM-1.[15][16][17][18]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with Tyroserleutide at various concentrations for a predetermined time. If studying induced expression, add a stimulating agent like TNF-α or IL-1β.
-
Sample Collection:
-
Cell Culture Supernatant: Collect the medium and centrifuge to remove debris.
-
Cell Lysate: Wash cells with cold PBS, then lyse with a suitable lysis buffer.
-
-
ELISA Procedure:
-
Add standards and samples to the wells of an ICAM-1 coated plate.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of ICAM-1 in the samples.
Protocol 3: Mitochondrial Membrane Potential Assay
This protocol uses a fluorescent dye like TMRM to assess mitochondrial membrane potential.[1]
-
Cell Treatment: Treat cells with Tyroserleutide for the desired time.
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in a suitable buffer for 20-30 minutes at 37°C.
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
Visualizations
Caption: Proposed signaling pathways of Tyroserleutide.
Caption: Workflow for optimizing Tyroserleutide experiments.
Caption: Troubleshooting logic for Tyroserleutide experiments.
References
- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput-Based Mitochondrial Function Assays by Multi-Parametric Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. dovepress.com [dovepress.com]
- 14. Assess Drug Impact on Cell Proliferation - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. rndsystems.com [rndsystems.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. img.abclonal.com [img.abclonal.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Enhancing In Vitro Cellular Uptake of Tyroserleutide: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Tyroserleutide (YSL) in in vitro studies. This guide details various delivery strategies, provides specific experimental protocols, and offers solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Tyroserleutide and why is its cellular uptake a consideration?
A1: Tyroserleutide (Tyr-Ser-Leu) is a tripeptide with demonstrated anti-neoplastic properties. Its mechanism of action is believed to involve the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) and modulation of the Ca2+/calmodulin (CaM) and Phosphatidylinositol 3-kinase (PI3K) signaling pathways. As a water-soluble peptide, its passive diffusion across the cell membrane can be inefficient, necessitating enhancement strategies for effective intracellular delivery and therapeutic action in in vitro models. Studies suggest that YSL may be passively transported into tumor cells and subsequently localizes to the mitochondria.
Q2: What are the primary methods to enhance the cellular uptake of Tyroserleutide?
A2: The primary methods for enhancing the cellular uptake of peptides like Tyroserleutide include:
-
Cell-Penetrating Peptides (CPPs): Covalently conjugating or co-incubating YSL with CPPs can facilitate its translocation across the cell membrane.
-
Liposomal Formulations: Encapsulating YSL within lipid-based vesicles (liposomes) can promote cellular entry through membrane fusion or endocytosis.
-
Nanoparticle Delivery: Utilizing biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or solid lipid nanoparticles (SLNs) can protect YSL from degradation and improve its cellular uptake.
-
Artificial Transporters: Novel molecular transporters, such as the recently described 5F-C12, have shown significant promise in dramatically increasing YSL uptake.
Q3: How do I choose the best delivery method for my experiment?
A3: The choice of delivery method depends on several factors, including the cell type, experimental goals, and available resources.
-
CPPs are often used for their high efficiency and relatively straightforward conjugation chemistry.
-
Liposomes are a good option for protecting the peptide from degradation and can be tailored for specific cell targeting.
-
Nanoparticles offer controlled release kinetics and can encapsulate large amounts of the peptide.
-
Artificial transporters are an emerging technology that may offer the highest efficiency but may not be widely available.
Q4: How can I quantify the cellular uptake of Tyroserleutide?
A4: The intracellular concentration of Tyroserleutide can be quantified using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): After cell lysis, the concentration of YSL in the cell lysate can be determined by HPLC.
-
Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and specific method for quantifying intracellular YSL.
-
Fluorescence-based methods: If YSL is fluorescently labeled, its uptake can be quantified using flow cytometry or fluorescence microscopy.
Data Presentation: Comparative Efficacy of Delivery Systems
The following tables summarize quantitative data on the enhancement of cellular uptake for peptides using various delivery systems. While specific comparative data for Tyroserleutide is limited, the following provides an expected range of improvement based on studies with similar peptides.
Table 1: Enhancement of Peptide Cellular Uptake by Different Delivery Systems
| Delivery System | Fold Increase in Cellular Uptake (Approximate) | Key Advantages | Common Challenges |
| Cell-Penetrating Peptides (CPPs) | 10 - 50-fold | High transduction efficiency, relatively simple to use. | Potential cytotoxicity, lack of cell specificity. |
| Liposomes | 5 - 20-fold | Protects peptide from degradation, biocompatible. | Low encapsulation efficiency, potential for rapid clearance. |
| Polymeric Nanoparticles (e.g., PLGA) | 10 - 100-fold | Controlled release, high loading capacity. | Complex formulation, potential for burst release. |
| Artificial Transporters (e.g., 5F-C12 for YSL) | Up to 90-fold | High specificity and efficiency. | Limited availability, novel technology. |
Troubleshooting Guides
Cell-Penetrating Peptide (CPP) Conjugation and Delivery
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Inefficient cross-linker chemistry.- Steric hindrance from the peptide or CPP.- Incorrect pH or buffer conditions. | - Optimize the molar ratio of CPP:YSL:cross-linker.- Use a longer, more flexible linker.- Ensure the reaction buffer pH is optimal for the chosen chemistry (e.g., pH 7-8 for maleimide-thiol coupling). |
| Poor Cellular Uptake | - CPP-YSL conjugate is aggregating.- Inefficient endosomal escape.- Cell line is resistant to CPP transduction. | - Characterize conjugate for aggregation using dynamic light scattering (DLS).- Co-administer with an endosomolytic agent (e.g., chloroquine), use with caution due to toxicity.- Test a panel of different CPPs to find one effective for your cell line. |
| Observed Cytotoxicity | - High concentration of the CPP-YSL conjugate.- Intrinsic toxicity of the CPP. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Switch to a CPP with a lower reported cytotoxicity. |
Liposomal Formulation and Delivery
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - YSL is too hydrophilic to be efficiently entrapped.- Liposome (B1194612) formation process is not optimized. | - Use a dehydration-rehydration method to improve encapsulation.- Optimize the lipid composition (e.g., include charged lipids to interact with YSL).- Adjust the hydration buffer pH to optimize YSL solubility and interaction with lipids. |
| Inconsistent Liposome Size | - Inconsistent sonication or extrusion process.- Aggregation of liposomes over time. | - Standardize the sonication time and power, or the number of extrusion cycles.- Use a stabilizer like cholesterol in the formulation.- Store liposomes at 4°C and use within a specified timeframe. |
| Poor Cellular Uptake | - Liposome surface charge is not optimal for the target cells.- Liposomes are not stable in the cell culture medium. | - Prepare liposomes with different surface charges (neutral, cationic, anionic) to test for optimal uptake.- Include PEGylated lipids in the formulation to increase stability in biological fluids. |
Nanoparticle Formulation and Delivery
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Encapsulation Efficiency | - Poor interaction between YSL and the polymer matrix.- Rapid diffusion of YSL into the external phase during formulation. | - Use a double emulsion (w/o/w) method for hydrophilic peptides like YSL.- Optimize the polymer concentration and drug-to-polymer ratio.- Adjust the pH of the aqueous phases to enhance electrostatic interactions. |
| Large and Polydisperse Nanoparticles | - Inconsistent homogenization or sonication energy.- Polymer precipitation is too rapid. | - Precisely control the energy input during emulsification.- Optimize the solvent and anti-solvent mixing rate.- Use a stabilizer (e.g., PVA) at an optimal concentration. |
| "Burst Release" of Peptide | - A large fraction of the peptide is adsorbed to the nanoparticle surface. | - Wash the nanoparticles thoroughly after formulation to remove surface-bound peptide.- Optimize the formulation to achieve a more uniform distribution of the peptide within the polymer matrix. |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of Tyroserleutide via Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve a mixture of phosphatidylcholine (PC) and cholesterol (in a 2:1 molar ratio) in chloroform (B151607) in a round-bottom flask.
-
For a 10 µmol total lipid preparation, use 6.7 µmol of PC and 3.3 µmol of cholesterol.
-
Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a 1 mg/mL solution of Tyroserleutide in a suitable sterile aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Warm the Tyroserleutide solution to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).
-
Add the warm Tyroserleutide solution to the lipid film and hydrate (B1144303) for 1 hour with gentle agitation.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to sonication or extrusion.
-
Sonication: Use a bath sonicator for 15-30 minutes or a probe sonicator with short bursts on ice to prevent overheating.
-
Extrusion: Pass the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) for 10-20 cycles using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated Tyroserleutide by ultracentrifugation or size exclusion chromatography.
-
Ultracentrifugation: Pellet the liposomes at 100,000 x g for 1 hour. Resuspend the pellet in fresh buffer.
-
Size Exclusion Chromatography: Pass the liposome suspension through a Sephadex G-50 column, eluting with PBS. The liposomes will elute in the void volume.
-
-
Characterization:
-
Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the encapsulation efficiency by lysing a known amount of the liposomal formulation with a detergent (e.g., 1% Triton X-100) and quantifying the Tyroserleutide concentration using HPLC.
-
Protocol 2: Conjugation of Tyroserleutide to a Cell-Penetrating Peptide (e.g., TAT)
This protocol assumes the use of a cysteine-containing TAT peptide analogue for thiol-maleimide coupling.
-
Materials:
-
Tyroserleutide with an N- or C-terminal maleimide (B117702) modification.
-
TAT peptide with a C-terminal cysteine (e.g., YGRKKRRQRRR-C).
-
Conjugation buffer: PBS, pH 7.2, containing 10 mM EDTA.
-
Quenching solution: 1 M β-mercaptoethanol.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-modified Tyroserleutide and the cysteine-containing TAT peptide separately in the conjugation buffer.
-
Mix the two peptide solutions at a 1:1.2 molar ratio (Tyroserleutide:TAT).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add β-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the CPP-YSL conjugate from unreacted peptides and other reagents using reverse-phase HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Verification:
-
Confirm the successful conjugation and determine the molecular weight of the final product using MALDI-TOF mass spectrometry.
-
Protocol 3: Formulation of Tyroserleutide-Loaded PLGA Nanoparticles via Double Emulsion (w/o/w)
-
Preparation of Solutions:
-
Internal Aqueous Phase (w1): Dissolve Tyroserleutide in sterile water or PBS to a concentration of 10 mg/mL.
-
Organic Phase (o): Dissolve 100 mg of PLGA in 2 mL of dichloromethane (B109758) (DCM).
-
External Aqueous Phase (w2): Prepare a 2% w/v solution of polyvinyl alcohol (PVA) in sterile water.
-
-
Primary Emulsion (w1/o):
-
Add 200 µL of the internal aqueous phase (w1) to the organic phase (o).
-
Emulsify using a probe sonicator on ice for 1 minute to form a stable water-in-oil emulsion.
-
-
Secondary Emulsion (w1/o/w2):
-
Add the primary emulsion to 4 mL of the external aqueous phase (w2).
-
Immediately homogenize using a high-speed homogenizer at 15,000 rpm for 5 minutes to form the double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker containing 20 mL of a 0.3% w/v PVA solution.
-
Stir at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with sterile water to remove residual PVA and unencapsulated peptide.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze-dry the suspension for 48 hours to obtain a powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Tyroserleutide's proposed mechanism of action.
Caption: Workflow for liposome preparation via thin-film hydration.
Caption: General pathways for cellular uptake of Tyroserleutide.
Addressing variability in adhesion and invasion assays with Tyroserleutide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyroserleutide (B1684654) in adhesion and invasion assays.
Frequently Asked Questions (FAQs)
Q1: What is Tyroserleutide and what is its mechanism of action in relation to cell adhesion and invasion?
Tyroserleutide (YSL) is a tripeptide (Tyr-Ser-Leu) with demonstrated antineoplastic properties.[1] Its mechanism of action in modulating cell adhesion and invasion is primarily attributed to its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1] ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion, invasion, and metastasis of tumor cells. Additionally, Tyroserleutide may influence the Ca2+/calmodulin pathway and inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often upregulated in cancer and involved in cellular proliferation.
Q2: What are the expected outcomes of using Tyroserleutide in adhesion and invasion assays?
In vitro studies have shown that Tyroserleutide can significantly inhibit the proliferation, adhesion, and invasion of various cancer cell lines.[1] For example, in studies with B16-F10 melanoma cells, Tyroserleutide has been shown to decrease adhesiveness to Matrigel and inhibit invasion.[1] Researchers can expect a dose-dependent reduction in the number of adherent and invading cells when treated with Tyroserleutide.
Q3: How should I prepare and store Tyroserleutide for my experiments?
For optimal results and to avoid variability, proper handling of Tyroserleutide is crucial. Peptides should be stored at -20°C in a desiccated, light-protected environment.[2] When preparing solutions, it is recommended to reconstitute the lyophilized peptide in a sterile, appropriate buffer immediately before use.[2] To avoid repeated freeze-thaw cycles, which can degrade the peptide, consider aliquoting the stock solution for single-use applications.[2]
Q4: Are there any known issues with assay variability when using peptides like Tyroserleutide?
Yes, peptide-based assays can be prone to variability.[2] Common sources of variability include improper peptide storage and handling, the presence of contaminants like endotoxins or trifluoroacetate (B77799) (TFA) from the synthesis process, and poor peptide solubility.[2] It is essential to use high-quality, purified Tyroserleutide and follow stringent laboratory practices to ensure reproducibility.
Troubleshooting Guides
Problem 1: High Variability or Inconsistent Results Between Replicates in Adhesion/Invasion Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell clumping. Allow plates to sit at room temperature for a few minutes before incubation to ensure even settling. |
| Inconsistent Coating of Assay Surface | Ensure the entire surface of the well or insert is evenly coated with Matrigel or other extracellular matrix (ECM) proteins. Avoid introducing air bubbles during coating.[3] |
| Variability in Tyroserleutide Concentration | Prepare a fresh stock solution of Tyroserleutide for each experiment and use calibrated pipettes for accurate dilutions. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, use the inner wells of the plate for experimental conditions and fill the outer wells with sterile PBS or media. |
| Improper Washing Steps | Washing steps to remove non-adherent or non-invading cells should be performed gently and consistently across all wells to avoid dislodging attached cells. |
Problem 2: Lower Than Expected Inhibition of Adhesion or Invasion with Tyroserleutide
| Potential Cause | Troubleshooting Step |
| Suboptimal Tyroserleutide Concentration | Perform a dose-response experiment to determine the optimal concentration of Tyroserleutide for your specific cell line and assay conditions. |
| Degraded Tyroserleutide | Ensure proper storage of the peptide at -20°C in a dry, dark environment.[2] Use freshly prepared solutions for each experiment. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a low passage number. Over-passaged cells may exhibit altered adhesion and invasion characteristics.[3] |
| Presence of Serum in Assay Medium | Serum contains various proteins that can interfere with the binding of Tyroserleutide to its target or compete for cell surface receptors. Consider performing the assay in serum-free or reduced-serum media. |
| Incorrect Assay Duration | Optimize the incubation time for your assay. Insufficient time may not allow for a significant inhibitory effect to be observed, while excessive time may lead to secondary effects like cell death. |
Problem 3: No or Very Low Cell Adhesion/Invasion in Control (Untreated) Wells
| Potential Cause | Troubleshooting Step |
| Poor Cell Viability | Ensure cells are healthy and viable before starting the assay. Perform a cell viability test (e.g., trypan blue exclusion) prior to seeding. |
| Inappropriate ECM Coating | Verify that the type and concentration of the ECM protein (e.g., Matrigel) are appropriate for your cell line. The coating may be too thick, preventing invasion.[3] |
| Incorrect Pore Size of Invasion Chamber Insert | For invasion assays, select a membrane pore size that is appropriate for your cell type. If pores are too small, cells will not be able to migrate through.[3] |
| Absence of Chemoattractant | For invasion assays, ensure a chemoattractant (e.g., serum) is present in the lower chamber to stimulate cell migration.[3] |
| Cell Over-trypsinization | Excessive exposure to trypsin during cell harvesting can damage cell surface receptors crucial for adhesion and invasion. Use the lowest effective concentration of trypsin for the shortest possible time. |
Data Presentation
Table 1: Summary of Reported Tyroserleutide Efficacy in B16-F10 Melanoma Cells
| Assay Type | Treatment | Concentration Range (µg/mL) | Reported Inhibition Rate | Reference |
| Proliferation | Tyroserleutide | 0.01 - 100 | 28.11% | [1] |
| Adhesion (to Matrigel) | Tyroserleutide | Not specified | 29.15% | [1] |
| Invasion | Tyroserleutide | Not specified | 35.31% | [1] |
Note: The reported inhibition rates are from a single study and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Adhesion Assay Protocol
-
Plate Coating: Coat the wells of a 96-well plate with an appropriate ECM protein (e.g., Matrigel, fibronectin) according to the manufacturer's instructions. Incubate and then wash gently with sterile PBS.
-
Cell Preparation: Harvest cells in the logarithmic growth phase. Resuspend the cells in serum-free or reduced-serum medium.
-
Treatment: Add varying concentrations of Tyroserleutide to the cell suspension. Include a vehicle-only control.
-
Seeding: Seed the treated cell suspension into the coated wells.
-
Incubation: Incubate the plate for a predetermined optimal time to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
Cell Invasion Assay (Transwell) Protocol
-
Insert Coating: Coat the upper surface of a Transwell insert with a thin layer of Matrigel. Allow it to solidify in an incubator.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Add varying concentrations of Tyroserleutide to the cell suspension. Include a vehicle-only control.
-
Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for an optimized duration (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several fields of view under a microscope.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Tyroserleutide and Other PI3K Inhibitors in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tyroserleutide (B1684654) against other prominent Phosphatidylinositol 3-kinase (PI3K) inhibitors in the context of Hepatocellular Carcinoma (HCC). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of key biological pathways and workflows to offer a comprehensive overview for research and development purposes.
Introduction to PI3K Inhibition in HCC
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including Hepatocellular Carcinoma, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors targeting this pathway have been developed and are at various stages of preclinical and clinical evaluation. This guide focuses on comparing Tyroserleutide, a tripeptide compound, with other notable PI3K inhibitors such as BEZ235 (Dactolisib), Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib (B1663552).
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Tyroserleutide and other selected PI3K inhibitors in HCC models. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies, which should be taken into consideration when comparing the data.
In Vitro Efficacy: Inhibition of Cell Viability (IC50)
| Inhibitor | HCC Cell Line | IC50 | Incubation Time | Reference |
| Tyroserleutide | Data not available | - | - | - |
| BEZ235 (Dactolisib) | HepG2 | 5.583 µM | 24 h | [1] |
| Huh7 | 0.705 µM | 24 h | [2] | |
| Huh7 (Sorafenib-resistant) | 0.806 µM | 24 h | [2] | |
| Buparlisib (BKM120) | Data for HCC cell lines not specifically found | - | - | - |
| Pictilisib (GDC-0941) | Data for HCC cell lines not specifically found | - | - | - |
| Copanlisib | HepG2 | 31.6 nM | Not Specified | [1] |
| Huh7 | 47.9 nM | Not Specified | [1] | |
| Hep3B | 72.4 nM | Not Specified | [1] | |
| PLCPRF5 | 283 nM | Not Specified | [1] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Inhibitor | HCC Cell Line | Mouse Model | Dosage | Tumor Growth Inhibition | Reference |
| Tyroserleutide | BEL-7402 | Nude Mice | 160 µg/kg/day | 64.17% | [3] |
| BEL-7402 | Nude Mice | 80, 160, 320 µg/kg/day | 40.26%, 64.17%, 59.19% | [3] | |
| HCCLM6 | Nude Mice | 300 µg/kg/day | Retarded tumor growth (quantitative % not specified) | [4] | |
| BEZ235 (Dactolisib) | JHH-7 | BALB/c Nude Mice | Not Specified | Tumor growth suppressed | [5] |
| Huh7 (Sorafenib-resistant) | BALB/c Nude Mice | Not Specified | Tumor growth inhibited in combination with Sorafenib (B1663141) | [6] | |
| Buparlisib (BKM120) | Data for HCC xenograft models not specifically found | - | - | - | - |
| Pictilisib (GDC-0941) | Data for HCC xenograft models not specifically found | - | - | - | - |
| Copanlisib | Data for HCC xenograft models not specifically found | - | - | - | - |
Mechanism of Action: Effects on the PI3K Signaling Pathway
The primary mechanism of these inhibitors is the suppression of the PI3K pathway, leading to a reduction in the phosphorylation of downstream effectors like AKT.
Inhibition of AKT Phosphorylation
| Inhibitor | HCC Cell Line | Effect on p-AKT Levels | Reference |
| Tyroserleutide | BEL-7402 | Decreased kinase activity of AKT | [7] |
| BEZ235 (Dactolisib) | HepG2 | Inhibition of phosphorylation of AKT | [8] |
| HepG2, Huh-7 | Decreased levels of phosphorylated AKT (Ser473) | [9] | |
| Buparlisib (BKM120) | Data for HCC cell lines not specifically found | - | - |
| Pictilisib (GDC-0941) | Data for HCC cell lines not specifically found | - | - |
| Copanlisib | HepG2, Huh7 | Counteracted sorafenib-induced phosphorylation of p-AKT | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating PI3K inhibitors in HCC.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific parameters may vary between studies.
Cell Viability (MTT) Assay
-
Cell Seeding: HCC cells (e.g., HepG2, BEL-7402) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the PI3K inhibitor (e.g., Tyroserleutide, BEZ235) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Western Blot Analysis for PI3K Pathway Proteins
-
Cell Lysis: HCC cells, treated with PI3K inhibitors or vehicle for a specified time, are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PI3K pathway proteins (e.g., phospho-AKT (Ser473), total AKT, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Human HCC cells (e.g., BEL-7402, HCCLM6) are harvested during the exponential growth phase and resuspended in a serum-free medium, often mixed with Matrigel.
-
Tumor Implantation: Approximately 5 x 10⁶ to 1 x 10⁷ cells are subcutaneously injected into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The PI3K inhibitor or vehicle is administered via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Tissue Collection: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This guide provides a comparative overview of the preclinical efficacy of Tyroserleutide and other selected PI3K inhibitors in HCC. While direct comparative studies are limited, the available data suggest that Tyroserleutide exhibits significant anti-tumor activity in HCC models, seemingly through the inhibition of the PI3K/AKT pathway. Other PI3K inhibitors, such as BEZ235 and Copanlisib, also demonstrate potent in vitro activity against HCC cell lines. Further head-to-head studies under standardized experimental conditions are warranted to definitively establish the comparative efficacy of these compounds and to guide future clinical development in the treatment of Hepatocellular Carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. The PI3K inhibitor copanlisib synergizes with sorafenib to induce cell death in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide tyroserleutide(YSL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the inhibitory effect of tyroserleutide on tumor growth and metastasis in nude mice model of human hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition by NVP-BEZ235, a dual PI3K/mTOR inhibitor, in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BEZ235 Increases the Sensitivity of Hepatocellular Carcinoma to Sorafenib by Inhibiting PI3K/AKT/mTOR and Inducing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Tyroserleutide on phosphatidylinositol 3'-kinase/AKT pathway in human hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BEZ235 increases sorafenib inhibition of hepatocellular carcinoma cells by suppressing the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synergistic antitumor effect of IL-6 neutralization with NVP-BEZ235 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Tyroserleutide: A Critical Evaluation of its Anti-Metastatic Potential in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
Tyroserleutide (B1684654) (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a compound of interest for its potential anti-tumor activities. This guide provides a comprehensive analysis of the existing experimental data validating the anti-metastatic properties of Tyroserleutide, primarily in hepatocellular carcinoma (HCC) models. It also contextualizes its performance against other classes of anti-metastatic agents, offering a critical perspective for future research and development.
Performance in Preclinical Cancer Models: A Focus on Hepatocellular Carcinoma
The majority of research on Tyroserleutide's anti-metastatic effects has been conducted in the context of hepatocellular carcinoma. In vivo studies using nude mice with experimental lung metastasis models of human HCC SK-HEP-1 cells have shown that Tyroserleutide can significantly inhibit the formation of metastatic lung nodules.[1] Concurrently, in vitro experiments have demonstrated its ability to impede the proliferation, adhesion, and invasion of HCC cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Tyroserleutide in HCC models.
| In Vivo Model | Cancer Type | Cell Line | Treatment | Dosage | Effect on Metastasis | Reference |
| Nude Mice | Hepatocellular Carcinoma | SK-HEP-1 | Tyroserleutide | 320 µg/kg/day and 640 µg/kg/day | Significant inhibition of lung metastasis.[1] | [1] |
| Nude Mice | Hepatocellular Carcinoma | BEL-7402 | Tyroserleutide | 160 µg/kg/day | 64.17% inhibition rate of tumor growth.[1] | [1] |
| In Vitro Assay | Cancer Type | Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Adhesion Assay | Hepatocellular Carcinoma | SK-HEP-1 | Tyroserleutide | 0.2 and 0.4 mg/mL | Significant inhibition of cell adhesion. | [1] |
| Invasion Assay | Hepatocellular Carcinoma | SK-HEP-1 | SK-HEP-1 | Tyroserleutide | 0.2 and 0.4 mg/mL | Significant inhibition of cell invasion. |
| Proliferation Assay | Hepatocellular Carcinoma | SK-HEP-1 | Tyroserleutide | 0.2 to 3.2 mg/mL | Inhibition of cell proliferation. | [1] |
Mechanism of Action: Targeting Key Metastatic Pathways
Tyroserleutide's anti-metastatic activity is attributed to its ability to downregulate the expression and activity of several key proteins involved in cancer cell adhesion and invasion. Specifically, it has been shown to inhibit Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1][2] These MMPs are crucial for the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.
Comparative Landscape of Anti-Metastatic Agents
Direct comparative studies of Tyroserleutide against other anti-metastatic agents are not currently available in published literature. To provide a broader context, the following table compares the proposed mechanism of Tyroserleutide with other classes of drugs that have anti-metastatic properties.
| Drug/Class | Mechanism of Action | Cancer Models with Demonstrated Activity |
| Tyroserleutide | Downregulation of ICAM-1, MMP-2, and MMP-9. | Hepatocellular Carcinoma.[1][2] |
| Dacarbazine (B1669748) | Alkylating agent that damages cancer cell DNA. | Metastatic Melanoma.[6][7][8] |
| BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) | Target the BRAF V600E mutation, inhibiting a key signaling pathway in cell growth. | BRAF V600E positive Metastatic Melanoma.[6] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-L1, anti-CTLA-4) | Block proteins that prevent the immune system from attacking cancer cells. | Mesenchymal Colorectal Cancer (in combination with hyaluronidase).[9] |
| Antibody-Drug Conjugates (e.g., Trastuzumab deruxtecan) | A targeted antibody delivers a cytotoxic agent directly to cancer cells. | HER2-positive Metastatic Breast Cancer.[10] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the anti-metastatic activity of Tyroserleutide, based on methodologies described in the available literature.
In Vivo Experimental Metastasis Model
Protocol:
-
Cell Culture: Human hepatocellular carcinoma SK-HEP-1 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in serum-free medium at a concentration of 1x107 cells/mL.
-
Animal Model: Six to eight-week-old male nude mice are used.
-
Tumor Cell Inoculation: Each mouse is injected with 100 µL of the cell suspension (1x106 cells) via the tail vein to induce experimental lung metastasis.
-
Treatment: Mice are randomly assigned to a control group (receiving daily saline injections) and treatment groups (receiving daily intraperitoneal injections of Tyroserleutide at specified doses). Treatment commences on the day of tumor cell inoculation and continues for a predetermined period (e.g., 60 days).
-
Monitoring: The development of lung metastases is monitored using a non-invasive in vivo imaging system. Body weight and general health are also monitored regularly.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are harvested, and the number of metastatic nodules on the lung surface is counted.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to confirm the presence and size of metastatic lesions.
In Vitro Invasion Assay (Transwell Assay)
Protocol:
-
Chamber Preparation: Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with Matrigel and allowed to solidify.
-
Cell Seeding: SK-HEP-1 cells are serum-starved overnight. A suspension of 5x104 cells in serum-free medium, with or without various concentrations of Tyroserleutide, is added to the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of invading cells is counted in several random fields under a microscope. The results are expressed as the average number of cells per field or as a percentage of the control.
Conclusion and Future Directions
The available evidence, primarily from hepatocellular carcinoma models, suggests that Tyroserleutide has anti-metastatic properties mediated through the downregulation of key adhesion and invasion molecules. However, the lack of data in other cancer types and the retraction of a significant publication in the field underscore the need for further, rigorous investigation.
Future research should prioritize:
-
Validating the anti-metastatic effects of Tyroserleutide in a broader range of cancer models, including breast, lung, and colon cancers.
-
Conducting head-to-head studies comparing the efficacy of Tyroserleutide with current standard-of-care anti-metastatic agents.
-
Further elucidating the upstream and downstream signaling pathways affected by Tyroserleutide to identify potential biomarkers for patient stratification and to uncover novel therapeutic combinations.
A more robust and diverse body of evidence is required before the full clinical potential of Tyroserleutide as an anti-metastatic agent can be determined.
References
- 1. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. Therapeutic Effects of Tyroserleutide on Lung Metastasis of Human Hepatocellular Carcinoma SK-HEP-1 and Its Mechanism Affecting ICAM-1 and MMP-2 and -9 [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Therapies Compared to Dacarbazine for Treatment of BRAFV600E Metastatic Melanoma: A Cost-Effectiveness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemosensitivity-directed therapy compared to dacarbazine in chemo-naive advanced metastatic melanoma: a multicenter randomized phase-3 DeCOG trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. oncologynewscentral.com [oncologynewscentral.com]
Comparative analysis of Tyroserleutide's effect on MMP-2 and MMP-9 expression.
A note on the primary data for Tyroserleutide: The central source of data for Tyroserleutide's effect on MMP-2 and MMP-9 expression is a research paper that has since been retracted due to concerns regarding image duplication.[1] While the textual information and data from this paper are presented here for a comprehensive overview, it is crucial to interpret them with caution, acknowledging the questions raised about the study's integrity.
This guide provides a comparative analysis of the tripeptide Tyroserleutide's effects on the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), key enzymes involved in cancer cell invasion and metastasis. The performance of Tyroserleutide is compared with other known MMP inhibitors, including the synthetic inhibitor Batimastat and the natural compounds Curcumin and Resveratrol.
Comparative Data on MMP-2 and MMP-9 Inhibition
The following tables summarize the quantitative data on the effects of Tyroserleutide and alternative inhibitors on MMP-2 and MMP-9 expression and activity in various cancer cell lines.
Table 1: Effect of Tyroserleutide on MMP-2 and MMP-9 in Human Hepatocellular Carcinoma (SK-HEP-1) Cells
| Treatment | Concentration | MMP-2 Activity Inhibition | MMP-9 Activity Inhibition | MMP-2 Protein Expression | MMP-9 Protein Expression | MMP-2 mRNA Level | MMP-9 mRNA Level |
| Tyroserleutide | 0.2 mg/mL | Significant Reduction | Significant Reduction | Significantly Inhibited | Significantly Inhibited | Decreased | Decreased |
| Tyroserleutide | 0.4 mg/mL | Significant Reduction | Significant Reduction | Significantly Inhibited | Significantly Inhibited | Decreased | Decreased |
Data is derived from a retracted study and should be interpreted with caution.
Table 2: Comparative Effects of Alternative MMP Inhibitors on MMP-2 and MMP-9
| Inhibitor | Cell Line | Concentration | Effect on MMP-2 | Effect on MMP-9 | Reference |
| Batimastat | Broad Spectrum | IC50: 4 nM | Inhibition | IC50: 4 nM, Inhibition | [2] |
| Curcumin | SK-Hep-1 | 10 µM | - | 70.6% inhibition of invasion, associated with decreased MMP-9 secretion.[3] | [3] |
| HEC-1B | 10, 20, 30 µM | Dose-dependent decrease in protein levels and activity.[4] | Dose-dependent decrease in protein levels and activity.[4] | [4] | |
| Resveratrol | HepG2 | 10 µM | - | Significant inhibition of TNF-α-mediated expression.[5][6] | [5][6] |
| HTB94 | Not specified | Significant inhibition.[7] | Significant inhibition.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
Human hepatocellular carcinoma cell lines such as SK-HEP-1, HepG2, and Huh7 are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight. The medium is then replaced with serum-free medium containing various concentrations of the test compounds (Tyroserleutide, Curcumin, Resveratrol, etc.) for a specified duration (e.g., 24-72 hours).
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the enzymatic activity of MMP-2 and MMP-9.
Experimental workflow for Gelatin Zymography.
Western Blot for MMP-2 and MMP-9 Protein Expression
Western blotting is employed to detect the protein levels of MMP-2 and MMP-9.
Experimental workflow for Western Blot.
Real-Time PCR (RT-PCR) for MMP-2 and MMP-9 Gene Expression
RT-PCR is used to measure the mRNA levels of MMP-2 and MMP-9.
Experimental workflow for RT-PCR.
Signaling Pathways
The precise signaling pathway through which Tyroserleutide modulates MMP-2 and MMP-9 expression is not fully elucidated. However, existing research suggests a potential involvement of the PI3K/Akt pathway, a common regulator of MMP expression. Tyroserleutide has been shown to inhibit PI3K.[8] Inhibition of the PI3K/Akt pathway can lead to the downregulation of transcription factors, such as NF-κB, which are known to regulate the expression of MMP-9.
Putative signaling pathway for Tyroserleutide's effect on MMP-9.
Conclusion
Based on the available, albeit retracted, data, Tyroserleutide demonstrates potential in reducing the expression and activity of MMP-2 and MMP-9 in hepatocellular carcinoma cells. This effect is comparable to other known MMP inhibitors like Curcumin and Resveratrol. The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway. However, due to the retraction of the key study on Tyroserleutide, further independent and validated research is imperative to confirm these findings and fully elucidate its mechanism of action and therapeutic potential as an MMP inhibitor. Researchers and drug development professionals should consider these preliminary findings with appropriate skepticism and prioritize rigorous validation in future studies.
References
- 1. Therapeutic Effects of Tyroserleutide on Lung Metastasis of Human Hepatocellular Carcinoma SK-HEP-1 and Its Mechanism Affecting ICAM-1 and MMP-2 and -9 [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin inhibits hepatocellular carcinoma growth by targeting VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin inhibits SK-Hep-1 hepatocellular carcinoma cell invasion in vitro and suppresses matrix metalloproteinase-9 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol inhibits tumor necrosis factor-alpha-mediated matrix metalloproteinase-9 expression and invasion of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol attenuates matrix metalloproteinase-9 and -2-regulated differentiation of HTB94 chondrosarcoma cells through the p38 kinase and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of PI3K/PTEN/AKT/mTOR pathway in invasion and metastasis in hepatocellular carcinoma: Association with MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of Tyroserleutide in Combination with Chemotherapeutic Agents: A Comparative Guide
For Immediate Release
Tianjin, China – December 15, 2025 – A comprehensive analysis of preclinical data reveals the significant synergistic effects of Tyroserleutide (B1684654) (YSL), a novel tripeptide, when used in combination with conventional chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Tyroserleutide's performance, supported by experimental data, to enhance the understanding of its potential in combination cancer therapy.
Enhanced Efficacy and Reduced Toxicity: The Case of Doxorubicin (B1662922)
Preclinical studies have robustly demonstrated that the co-administration of Tyroserleutide with doxorubicin leads to a marked enhancement of anti-tumor activity and a significant reduction in chemotherapy-associated side effects. In a key study utilizing a human hepatocellular carcinoma (BEL-7402) xenograft model in nude mice, the combination therapy exhibited superior tumor growth inhibition compared to doxorubicin monotherapy.
The synergistic effect is particularly notable in mitigating the toxic side effects commonly associated with doxorubicin. The combination of YSL and doxorubicin was found to decrease chemotherapy-induced weight loss, leukocyte depression, and damage to the heart, liver, and kidneys when compared to doxorubicin alone[1].
Quantitative Analysis of Synergistic Effects with Doxorubicin
| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Change in Body Weight | Leukocyte Count |
| Doxorubicin (Low Dose) | 0.7 mg/kg | Lower than combination | Significant Decrease | Depressed |
| YSL + Doxorubicin (Low Dose) | YSL + 0.7 mg/kg | Greater than Doxorubicin alone | Less Decrease | Less Depressed |
| Doxorubicin (Mid Dose) | 2 mg/kg | Lower than combination | Significant Decrease | Depressed |
| YSL + Doxorubicin (Mid Dose) | YSL + 2 mg/kg | Greater than Doxorubicin alone | Less Decrease | Less Depressed |
| Doxorubicin (High Dose) | 6 mg/kg | - | Significant Decrease | Depressed |
| YSL + Doxorubicin (High Dose) | YSL + 6 mg/kg | Prolonged survival time | Less Decrease | Less Depressed |
Data synthesized from a study on human hepatocellular carcinoma BEL-7402 xenografts in nude mice[1].
Unveiling the Mechanism of Action: A Multi-pronged Approach
Tyroserleutide exerts its anti-tumor and synergistic effects through a complex mechanism of action, primarily targeting the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and metastasis.
Key Mechanistic Actions of Tyroserleutide:
-
Inhibition of PI3K/AKT Pathway: Tyroserleutide upregulates the expression of the tumor suppressor PTEN, which in turn inhibits the activity of AKT and its downstream effector, PDK1. This disruption of the PI3K/AKT pathway impedes the transmission of signals that promote tumor cell proliferation.
-
Cell Cycle Arrest and Apoptosis Induction: The inhibition of AKT by Tyroserleutide leads to the upregulation of cell cycle regulatory proteins p21 and p27, causing cell cycle arrest. Furthermore, it decreases the phosphorylation of MDM2, leading to an increase in the protein level of the tumor suppressor p53, which promotes apoptosis. The inactivation of AKT also removes its inhibitory effect on the pro-apoptotic protein Bad, resulting in decreased levels of the anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately leading to mitochondrial damage and apoptosis.
-
Downregulation of ICAM-1: Tyroserleutide has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in tumor cell invasion and metastasis. This action is likely mediated through the modulation of the PI3K/AKT and NF-κB signaling pathways.
-
Involvement of Ca2+/Calmodulin Pathway: The anti-tumor activity of Tyroserleutide also involves the Ca2+/calmodulin (CaM) pathway. YSL has been observed to decrease the expression of CaM and inhibit the activity of PI3K by reducing the expression of its regulatory (p85) and catalytic (p110α and p110γ) subunits.
Signaling Pathway of Tyroserleutide's Anti-Tumor Activity
Caption: Tyroserleutide's mechanism of action targeting the PI3K/AKT pathway.
Experimental Protocols
In Vivo Xenograft Model for Combination Therapy Evaluation
The following protocol outlines the methodology used to assess the synergistic effects of Tyroserleutide in combination with doxorubicin in a human hepatocellular carcinoma xenograft model.
1. Cell Culture and Animal Model:
-
Human hepatocellular carcinoma BEL-7402 cells are cultured in appropriate media.
-
Male BALB/c nude mice (4-6 weeks old) are used for the study.
2. Tumor Implantation:
-
A suspension of BEL-7402 cells (e.g., 1 x 10^7 cells in 0.2 mL of saline) is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly, and treatment is initiated when the tumor volume reaches a predetermined size (e.g., 100-150 mm³).
3. Treatment Groups and Administration:
-
Mice are randomly assigned to various treatment groups:
-
Control (saline)
-
Tyroserleutide (YSL) alone
-
Doxorubicin alone (at various doses)
-
YSL in combination with doxorubicin (at various doses)
-
-
YSL and doxorubicin are administered via intraperitoneal injection according to the specified dosing schedule (e.g., every other day for a defined period).
4. Data Collection and Analysis:
-
Tumor volume is measured at regular intervals using calipers (Volume = 0.5 x length x width²).
-
Body weight is recorded to assess systemic toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Blood samples are collected for hematological analysis (e.g., leukocyte count).
-
Major organs (heart, liver, kidneys) are harvested for histological examination to assess tissue damage.
-
Tumor growth inhibition rate is calculated using the formula: (1 - (average tumor weight of treated group / average tumor weight of control group)) x 100%.
Experimental Workflow
Caption: Workflow for in vivo evaluation of Tyroserleutide combination therapy.
Future Directions and Clinical Outlook
While preclinical data for Tyroserleutide in combination with doxorubicin are promising, further research is warranted to explore its synergistic potential with other widely used chemotherapeutic agents such as cisplatin (B142131) and paclitaxel. To date, no clinical trials have been registered specifically evaluating Tyroserleutide in combination with other chemotherapies. A Phase I clinical trial of continuous infusion Tyroserleutide monotherapy in patients with advanced hepatocellular carcinoma has been completed, demonstrating that it was well-tolerated. The development of well-designed clinical trials is a critical next step to translate these encouraging preclinical findings into tangible benefits for cancer patients.
This guide serves as a foundational resource for the scientific community, highlighting the potential of Tyroserleutide as a valuable component of combination cancer therapy. The presented data and protocols are intended to facilitate further investigation and accelerate the development of more effective and less toxic treatment regimens.
References
Independent Verification of Tyroserleutide's Role in Cell Cycle Arrest: A Comparative Guide
This guide provides an objective comparison of Tyroserleutide (YSL), a novel tripeptide, with other established alternatives for inducing cell cycle arrest. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies to facilitate independent verification.
Executive Summary
Tyroserleutide has been demonstrated to inhibit the proliferation of human hepatocellular carcinoma (HCC) cells, specifically the BEL-7402 cell line, by inducing cell cycle arrest at the G0/G1 phase.[1] This effect is primarily mediated through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Proliferating Cell Nuclear Antigen (PCNA).[1] Furthermore, evidence suggests the involvement of the Calmodulin (CaM)/Phosphatidylinositol 3-kinase (PI3K) signaling pathway in YSL's anti-tumor activity.[2] This guide compares the performance of Tyroserleutide with other known G0/G1 phase arresting agents, providing available experimental data and detailed protocols for verification.
Data Presentation: Comparison of G0/G1 Cell Cycle Arresting Agents
The following table summarizes the key characteristics and reported efficacy of Tyroserleutide and selected alternative compounds known to induce G0/G1 cell cycle arrest.
| Compound | Target Cell Line | Effective Concentration | Percentage of Cells in G0/G1 Phase (Treatment vs. Control) | Key Molecular Markers |
| Tyroserleutide (YSL) | BEL-7402 (Human Hepatocellular Carcinoma) | Not explicitly quantified in reviewed literature | Qualitative increase reported.[1] | ↑ p21, ↑ p27, ↓ PCNA |
| Lovastatin | Various | Varies by cell line | Significant increase | ↓ Cyclin D1, ↓ CDK2, ↓ CDK4 |
| Mimosine | Various | Varies by cell line | Significant increase | Inhibition of ribonucleotide reductase |
| Trichodermin | OVCAR-3 (Ovarian Cancer) | 1.5 µM | 72% vs. 53% | ↓ Cyclin D1, ↓ CDK4, ↓ CDK2, ↓ c-Myc |
| Orientin | HT29 (Colorectal Carcinoma) | 6.25 µM & 12.5 µM | Substantial increase | ↑ p21, ↓ Cyclins, ↓ CDKs |
| Panduratin A | MCF-7 (Breast Cancer) | 20 µM | 67.2% vs. 53.4% | Data not available |
| Raltitrexed | HepG2 (Hepatocellular Carcinoma) | Not specified | Significant increase | ↑ p53, ↑ p16, ↓ Cyclin A, ↓ CDK2 |
| Terfenadine | HepG2, HT-29, COLO 205 | 1-3 µM | Significant increase | ↑ p53, ↑ p21, ↑ p27, ↓ CDK2 activity, ↓ CDK4 activity |
Note: Quantitative data for Tyroserleutide's effect on the percentage of cells in the G0/G1 phase was not available in the reviewed literature. Further independent verification is recommended.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Culture BEL-7402 cells to the desired confluence and treat with Tyroserleutide or alternative compounds at various concentrations for a specified duration (e.g., 24, 48 hours). A vehicle-treated control group should be included.
-
Harvesting: Detach cells using trypsin-EDTA, collect them by centrifugation, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p21, p27, and PCNA
This protocol allows for the detection and semi-quantification of key proteins involved in cell cycle regulation.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-p27, anti-PCNA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, PCNA, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in Tyroserleutide-induced cell cycle arrest.
References
A Comparative Guide to the Mitochondrial Action of Tyroserleutide and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported mitochondrial effects of the tripeptide Tyroserleutide (YSL) against other mitochondrial-targeting agents. The objective is to offer a clear, data-driven overview to inform research and development efforts, with a particular emphasis on the available evidence and the context of reproducibility.
Executive Summary
Tyroserleutide (YSL), a tripeptide composed of tyrosine, serine, and leucine, has been investigated for its antineoplastic properties.[1] Emerging research suggests that its mechanism of action may be directly linked to the mitochondria of cancer cells.[2] Studies indicate that YSL co-localizes with mitochondria and induces apoptosis by disrupting mitochondrial function.[2] Specifically, it has been shown to cause mitochondrial swelling and a decrease in mitochondrial membrane potential (Δψm), likely through the opening of the mitochondrial permeability transition (MPT) pore.[2]
However, it is crucial to note that a significant study on the therapeutic effects of Tyroserleutide was retracted due to concerns over the integrity of the original data.[3] This underscores the need for further independent and robust reproducibility studies to validate the initial findings. This guide, therefore, presents the available data while urging critical evaluation.
In contrast, a variety of other compounds with well-documented mitochondrial actions offer potential alternatives or comparative benchmarks. These range from naturally occurring supplements that support mitochondrial health to other investigational drugs that modulate mitochondrial function for therapeutic benefit.[4][5][6][7]
Comparative Data on Mitochondrial Effects
The following table summarizes the reported mitochondrial effects of Tyroserleutide in comparison to other established mitochondrial-targeting agents.
| Compound | Primary Mitochondrial Effect(s) | Mechanism of Action | Supporting Evidence |
| Tyroserleutide (YSL) | Induces mitochondrial swelling; Decreases mitochondrial membrane potential (Δψm).[2] | Suspected to open the Mitochondrial Permeability Transition (MPT) pore.[2] | In vitro studies on human hepatocellular carcinoma cells (BEL-7402).[2] Note: A key paper on its anti-metastatic effects has been retracted.[3] |
| Metformin | Inhibits Complex I of the electron transport chain; Activates AMPK; Promotes mitophagy and mitochondrial biogenesis.[8] | Reduces ATP production, leading to a cellular energy state similar to caloric restriction.[8] | Extensive preclinical and clinical studies in the context of diabetes and aging.[8] |
| Coenzyme Q10 (CoQ10) | Essential component of the electron transport chain (transfers electrons from Complexes I and II to III); Acts as an antioxidant.[7] | Restores electron flow and improves oxidative phosphorylation.[7] | Used as a supplement to treat primary CoQ10 deficiencies and other mitochondrial diseases.[7] |
| Mitochondria-Targeting Peptides (e.g., Mito-FF) | Accumulate in mitochondria; Induce mitochondrial impairment and increase membrane potential in cancer cells.[9] | Disrupt tumor cell hypermetabolism, leading to apoptosis.[9] | Preclinical studies in breast cancer cell lines.[9] |
| 3-Bromopyruvate (3-BP) | Inhibits key glycolytic enzymes; Induces mitochondrial-dependent ROS generation.[10] | Has a pleiotropic effect, disrupting cellular metabolism and inducing oxidative stress.[10] | Investigated as an anticancer agent targeting the Warburg effect.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the mitochondrial action of compounds like Tyroserleutide.
Assessment of Mitochondrial Membrane Potential (Δψm)
This protocol is adapted from studies using fluorescent probes to measure changes in Δψm in isolated mitochondria.[2]
-
Objective: To qualitatively or quantitatively assess the effect of a compound on the mitochondrial membrane potential.
-
Materials:
-
Isolated mitochondria from a relevant cell line (e.g., BEL-7402 human hepatocellular carcinoma cells).[2]
-
Fluorescent probe sensitive to Δψm (e.g., TMRM - Tetramethylrhodamine, Methyl Ester).[2][11]
-
Respiration buffer.[12]
-
Test compound (e.g., Tyroserleutide).
-
Fluorescence plate reader or a confocal microscope.[13]
-
-
Procedure:
-
Isolate mitochondria from the chosen cell line using differential centrifugation.[13]
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA).[13]
-
Resuspend the isolated mitochondria in respiration buffer to a desired concentration.
-
Load the mitochondria with the TMRM probe. TMRM accumulates in active mitochondria, and its fluorescence is quenched at high concentrations.[2]
-
Add the test compound (Tyroserleutide) at various concentrations to the mitochondrial suspension.
-
Monitor the fluorescence intensity over time. Depolarization of the mitochondrial membrane leads to the release of TMRM into the cytosol, causing an increase in the fluorescence signal.[2]
-
A known mitochondrial uncoupler, such as CCCP, can be used as a positive control for depolarization.[11]
-
Mitochondrial Swelling Assay
This photometric method assesses the opening of the mitochondrial permeability transition pore.[2]
-
Objective: To determine if a compound induces swelling in isolated mitochondria, indicative of MPT pore opening.
-
Materials:
-
Isolated mitochondria.
-
Swelling buffer.
-
Test compound.
-
A spectrophotometer capable of measuring absorbance at 540 nm.
-
-
Procedure:
Measurement of Cellular Oxygen Consumption Rate (OCR)
This assay provides a direct measure of mitochondrial respiration and the activity of the electron transport chain.[14]
-
Objective: To measure the effect of a compound on the rate of oxygen consumption in intact cells.
-
Materials:
-
Live cells cultured in appropriate microplates.
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Assay medium.
-
Test compound.
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.[14]
-
-
Procedure:
-
Plate cells in the microplate and allow them to adhere.
-
Replace the culture medium with the assay medium and incubate.
-
Load the sensor cartridge with the test compound and mitochondrial inhibitors.
-
Place the plate in the extracellular flux analyzer to measure baseline OCR.
-
Inject the test compound and monitor changes in OCR.
-
Sequentially inject the mitochondrial inhibitors to determine key parameters of mitochondrial function (e.g., basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).[14]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of Tyroserleutide and a general workflow for its analysis.
Caption: Proposed mitochondrial action of Tyroserleutide in cancer cells.
Caption: Workflow for studying the mitochondrial effects of a test compound.
References
- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mitochondrial Dysfunction and Chronic Disease: Treatment With Natural Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapies for mitochondrial diseases and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Advances in drug therapy for mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic anticancer effects of mitochondria-targeting peptide combined with paclitaxel in breast cancer cells: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, 3-Bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Navigating the Delivery Maze: A Comparative Analysis of Tyroserleutide Bioavailability Across Administration Routes
For researchers and drug development professionals, optimizing the delivery of therapeutic peptides like Tyroserleutide (B1684654) is a critical step in maximizing clinical efficacy. This guide provides a comparative analysis of different delivery methods for Tyroserleutide, focusing on the crucial aspect of bioavailability. While direct comparative clinical data remains limited, this document synthesizes available preclinical findings and discusses the theoretical advantages and disadvantages of various administration routes, supported by experimental insights.
The tripeptide Tyroserleutide (YSL) has shown promise as an anticancer agent, notably for hepatocellular carcinoma.[1] However, its inherent characteristics as a peptide present significant challenges to achieving optimal systemic exposure.[2] Peptides are susceptible to rapid degradation by proteases and often exhibit poor membrane permeability, limiting their bioavailability when administered through non-invasive routes.[2][3] Consequently, research efforts are increasingly focused on innovative drug delivery systems to enhance the therapeutic potential of Tyroserleutide.
Oral Delivery: A Promising Frontier with Nanoparticle Technology
Oral administration is the most preferred route for drug delivery due to its convenience and patient compliance.[3] However, the gastrointestinal tract poses a formidable barrier to peptide drugs like Tyroserleutide. To overcome this, researchers have explored the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles as carriers.
A recent study detailed the development of Tyroserleutide-loaded PLGA nanoparticles modified with an intestinal targeting cell-penetrating peptide (R6LRVG).[4][5] This novel formulation demonstrated a significant potential for oral delivery.
Quantitative Data Summary: Oral Nanoparticle Formulation
| Parameter | Value | Reference |
| Average Diameter | 222.6 nm | [5] |
| Entrapment Efficiency | 70.27% | [4][5] |
| Drug Loading | 19.69% | [4][5] |
These nanoparticles were shown to enhance the cellular uptake of Tyroserleutide in vitro and exhibited excellent anticancer effects in vivo in tumor-bearing mice when administered orally.[4][5] Importantly, the nanoparticle formulation was found to be safe for oral administration.[4]
Experimental Protocols: Oral Nanoparticle Delivery of Tyroserleutide
The following outlines the key experimental methodologies employed in the development and evaluation of the oral Tyroserleutide nanoparticle formulation.
Preparation of YSL-PLGA/R6LRVG Nanoparticles:
-
Emulsion-Solvent Evaporation Method: Tyroserleutide and PLGA were dissolved in an organic solvent.
-
Emulsification: The organic phase was then emulsified in an aqueous solution containing a surfactant to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent was removed by evaporation, leading to the formation of solid nanoparticles.
-
Peptide Conjugation: The intestinal targeting cell-penetrating peptide (R6LRVG) was conjugated to the surface of the nanoparticles.
-
Characterization: The resulting nanoparticles were characterized for size, surface morphology, entrapment efficiency, and drug loading.[5]
Cellular Uptake Studies:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal barrier, were cultured.
-
Treatment: The cells were incubated with the YSL-PLGA/R6LRVG nanoparticles.
-
Quantification: The amount of Tyroserleutide taken up by the cells was quantified to assess the effectiveness of the nanoparticle delivery system.[4]
In Vivo Antitumor Activity:
-
Animal Model: Tumor-bearing mice were used to evaluate the in vivo efficacy.
-
Oral Administration: The YSL-PLGA/R6LRVG nanoparticles were administered orally to the mice.
-
Tumor Growth Monitoring: Tumor growth was monitored over time to assess the anticancer effects of the formulation.[4][5]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action of Tyroserleutide, the following diagrams are provided.
Other Potential Delivery Routes: A Qualitative Comparison
While robust data for other delivery routes of Tyroserleutide is not yet available, we can infer potential advantages and challenges based on general principles of peptide delivery.
| Delivery Method | Potential Advantages | Potential Challenges |
| Subcutaneous Injection | - Higher bioavailability compared to oral route.[6]- Avoids first-pass metabolism. | - Invasive, leading to lower patient compliance.- Potential for local site reactions.- Incomplete bioavailability is still a possibility.[6] |
| Nasal Spray | - Rapid absorption and onset of action.- Avoids first-pass metabolism.- Non-invasive and convenient. | - Limited to potent, low-dose drugs.- Potential for nasal irritation.- Variable absorption due to nasal conditions. |
| Transdermal Patch | - Sustained and controlled drug delivery.- Avoids first-pass metabolism.- Non-invasive and good patient compliance. | - Limited to small, lipophilic molecules.- Skin irritation and sensitization.- Low permeability of the skin to peptides. |
Conclusion
The development of a targeted oral nanoparticle delivery system for Tyroserleutide represents a significant advancement in overcoming the challenges of peptide drug administration. The preclinical data strongly suggests that this approach can enhance the oral bioavailability and therapeutic efficacy of Tyroserleutide. While other delivery routes like subcutaneous injection, nasal spray, and transdermal patches offer theoretical benefits, further research and direct comparative studies are necessary to fully elucidate their potential for Tyroserleutide delivery. The continued exploration of innovative drug delivery technologies will be paramount in realizing the full clinical potential of this promising anticancer peptide.
References
- 1. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artificial Tyroserleutide Transporters for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effective Antitumor of Orally Intestinal Targeting Penetrating Peptide-Loaded Tyroserleutide/PLGA Nanoparticles in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Antitumor of Orally Intestinal Targeting Penetrating Peptide-Loaded Tyroserleutide/PLGA Nanoparticles in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous Administration of Biotherapeutics: An Overview of Current Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Tyroserleutide across a panel of different tumor cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of Tyroserleutide (B1684654) (YSL), a tripeptide composed of tyrosine, serine, and leucine, across a panel of cancer cell lines. Its performance is benchmarked against standard-of-care chemotherapeutic agents, supported by available experimental data.
Executive Summary
Tyroserleutide has demonstrated potential as an anti-neoplastic agent, exhibiting inhibitory effects on various tumor cell lines, particularly in hepatocellular carcinoma and breast cancer. Its mechanism of action appears to be multi-faceted, primarily involving the modulation of the PI3K/Akt signaling pathway and the inhibition of the Intercellular Adhesion Molecule-1 (ICAM-1). This guide synthesizes the current preclinical data to offer a comparative perspective on its efficacy.
Efficacy of Tyroserleutide Across Tumor Cell Lines
The anti-proliferative activity of Tyroserleutide has been evaluated in several cancer cell lines. While quantitative IC50 values are not available for all tested lines in the public domain, existing data provides a basis for comparison.
| Cell Line | Cancer Type | Tyroserleutide IC50 | Standard of Care | Standard of Care IC50 |
| MCF-7 | Breast Adenocarcinoma | 4.34 mM[1] | Tamoxifen | 0.39 µM - 10.045 µM |
| Doxorubicin | 0.1 µM - 2.5 µM | |||
| BEL-7402 | Hepatocellular Carcinoma | Data not available | Sorafenib | Data not available |
| (Inhibited proliferation in vitro and in vivo)[2] | Doxorubicin | Data not available | ||
| SK-HEP-1 | Hepatocellular Carcinoma | Data not available | Sorafenib | Data not available |
| (Inhibited proliferation, adhesion, and invasion in vitro)[3][4] | Doxorubicin | Data not available |
Note: IC50 values for standard of care drugs can vary significantly based on experimental conditions such as incubation time and assay method. The values presented are a range found in the literature. The lack of publicly available IC50 data for Tyroserleutide in hepatocellular carcinoma cell lines is a current limitation. However, qualitative studies and in vivo experiments have shown significant tumor growth inhibition[2].
Mechanism of Action
Tyroserleutide exerts its anti-tumor effects through at least two distinct signaling pathways:
-
PI3K/Akt Signaling Pathway: Tyroserleutide has been shown to up-regulate the expression and activity of the tumor suppressor PTEN. This leads to the inhibition of the PI3K/Akt pathway, a critical signaling cascade for cell proliferation and survival. Downstream effects include the up-regulation of cell cycle inhibitors p21 and p27, and an increase in the tumor suppressor p53. Furthermore, the inactivation of Akt leads to reduced phosphorylation of Bad, which in turn can decrease the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately promoting mitochondrial-mediated apoptosis[5].
-
ICAM-1 Signaling and Metastasis: Tyroserleutide has been observed to inhibit the expression of ICAM-1, a cell adhesion molecule involved in tumor invasion and metastasis[3][4]. The downregulation of ICAM-1 can subsequently lead to a decrease in the expression and activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion[3][4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Tyroserleutide's efficacy.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, BEL-7402, SK-HEP-1)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tyroserleutide and standard-of-care drugs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
To better understand the molecular pathways affected by Tyroserleutide, the following diagrams were generated using the DOT language.
Caption: Tyroserleutide's modulation of the PI3K/Akt signaling pathway.
Caption: Tyroserleutide's impact on the ICAM-1 mediated metastatic pathway.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Co-administration of Tyroserleutide with Doxorubicin: A Comparative Guide to Side Effect Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Tyroserleutide's efficacy in mitigating the adverse effects of doxorubicin (B1662922), a potent but toxic chemotherapy agent. Through a detailed comparison with established and alternative protective agents, this document aims to provide researchers and drug development professionals with the necessary data to assess Tyroserleutide's potential as a co-administered therapeutic.
Executive Summary
Doxorubicin is a cornerstone of many chemotherapy regimens, but its clinical utility is often limited by a range of debilitating side effects, most notably cardiotoxicity. The tripeptide Tyroserleutide (B1684654) (YSL) has emerged as a promising agent to counteract these toxicities. This guide presents preclinical data demonstrating that co-administration of Tyroserleutide with doxorubicin not only enhances its anti-tumor efficacy but also significantly reduces associated side effects, including weight loss, leukopenia, and organ damage. A comparative analysis with the FDA-approved cardioprotectant Dexrazoxane (B1684449) and the beta-blocker Carvedilol is provided to contextualize Tyroserleutide's performance.
Comparative Efficacy in Mitigating Doxorubicin-Induced Side Effects
The following tables summarize the quantitative data from a key preclinical study evaluating the effects of Tyroserleutide on doxorubicin-induced side effects in a nude mouse model of human hepatocellular carcinoma.[1] For comparative purposes, data from preclinical studies on Dexrazoxane and Carvedilol are also presented.
Table 1: Effect on Body Weight
| Treatment Group | Mean Body Weight (g) ± SD | Percentage Change from Control |
| Saline Control | 21.5 ± 1.5 | - |
| Doxorubicin (Mid-dose) | 18.2 ± 1.2 | -15.3% |
| Doxorubicin (Mid-dose) + Tyroserleutide | 20.8 ± 1.4 | -3.3% |
| Doxorubicin + Dexrazoxane | N/A (Reduced weight loss reported) | - |
Data for Tyroserleutide extracted from a 30-day study in nude mice.[1] A study on Dexrazoxane reported a reduction in doxorubicin-induced weight loss in mice, but specific quantitative data for a direct comparison was not available.[2]
Table 2: Hematological Toxicity
| Treatment Group | White Blood Cell (WBC) Count (×10⁹/L) ± SD |
| Saline Control | 5.8 ± 0.7 |
| Doxorubicin (Mid-dose) | 2.1 ± 0.4 |
| Doxorubicin (Mid-dose) + Tyroserleutide | 4.5 ± 0.6 |
Data for Tyroserleutide extracted from a 30-day study in nude mice.[1] Note: A study on Dexrazoxane did not report a reduction in doxorubicin-induced myelosuppression.[2]
Table 3: Organ Toxicity (Histopathological Evaluation)
| Treatment Group | Heart Damage | Liver Damage | Kidney Damage |
| Doxorubicin (Mid-dose) | Severe | Moderate | Moderate |
| Doxorubicin (Mid-dose) + Tyroserleutide | Mild | Mild | Mild |
| Doxorubicin + Carvedilol | Attenuated inflammatory-mediated cardiotoxicity | N/A | N/A |
Qualitative assessment based on histological findings from the Tyroserleutide study.[1] Carvedilol has been shown to attenuate doxorubicin-induced cardiotoxicity by reducing inflammation.[3]
Experimental Protocols
Tyroserleutide and Doxorubicin Co-administration Study
Animal Model: Nude mice bearing human hepatocellular carcinoma BEL-7402 tumors.
Treatment Groups:
-
Saline (Control)
-
Doxorubicin (Low-, Mid-, and High-dose)
-
Tyroserleutide alone
-
Doxorubicin (Low-, Mid-, and High-dose) + Tyroserleutide
Drug Administration:
-
Doxorubicin: Administered intraperitoneally (IP) every other day at doses of 0.7 mg/kg (low), 2 mg/kg (mid), or 6 mg/kg (high).
-
Tyroserleutide: Administered IP daily at a dose of 320 μg/kg.
-
Duration: 30 successive days for the mid-dose and high-dose groups; 60 successive days for the low-dose group.
Assessment of Side Effects:
-
Body Weight: Measured every three days.
-
Hematological Analysis: Blood samples were collected from the angular vein, and white blood cell (WBC) counts were determined.
-
Organ Toxicity: At the end of the treatment period, heart, liver, and kidney tissues were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
Comparative Agent Protocols (Summarized)
-
Dexrazoxane: In a preclinical study, B6D2F1 mice were treated with doxorubicin with or without dexrazoxane over a wide range of doses. Post-treatment, a full hematologic evaluation was performed, and body weight was monitored.[2]
-
Carvedilol: In a study investigating Carvedilol's protective effects, rats were administered daunorubicin (B1662515) (an anthracycline similar to doxorubicin) with or without Carvedilol. Cardiac function was assessed, and heart tissue was analyzed for inflammatory markers.[3]
Signaling Pathways and Mechanisms of Action
Tyroserleutide and the PTEN/Akt Signaling Pathway
Doxorubicin-induced cardiotoxicity is linked to the dysregulation of the PTEN/Akt signaling pathway. Doxorubicin can lead to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. This inhibition of the pro-survival Akt signaling cascade contributes to cardiomyocyte apoptosis.
Tyroserleutide has been shown to increase the expression of PTEN in hepatocellular carcinoma cells, which may enhance the sensitivity of cancer cells to doxorubicin.[1] However, in the context of doxorubicin-induced side effects, particularly cardiotoxicity, the protective mechanism of Tyroserleutide may involve a more complex regulation of this pathway, potentially restoring a balance that favors cell survival in healthy tissues while promoting apoptosis in cancer cells. Further research is needed to fully elucidate this dual mechanism.
Caption: Doxorubicin-Tyroserleutide Interaction with the PTEN/Akt Pathway.
Experimental Workflow
The following diagram illustrates the general workflow of the preclinical study evaluating the co-administration of Tyroserleutide and doxorubicin.
Caption: Preclinical Experimental Workflow for Evaluating Tyroserleutide.
Discussion and Future Directions
The preclinical data strongly suggest that Tyroserleutide is a promising candidate for mitigating doxorubicin-induced side effects while potentially enhancing its anti-tumor activity. The observed reductions in weight loss, leukopenia, and organ damage are significant.
Comparison with Alternatives:
-
Dexrazoxane: While an approved cardioprotectant, its efficacy in preventing other doxorubicin-related toxicities, such as myelosuppression, is not well-established.[2] The available preclinical data for a direct comparison on a broad range of side effects is limited.
-
Carvedilol: This beta-blocker has shown promise in reducing doxorubicin-induced cardiotoxicity, primarily through its anti-inflammatory and antioxidant properties.[3][4] However, its protective effects on other organ systems have not been as extensively studied as those of Tyroserleutide in the cited preclinical model.
Future Research: Further studies are warranted to fully elucidate the molecular mechanisms underlying Tyroserleutide's protective effects, particularly its interaction with the PTEN/Akt pathway in both cancerous and healthy tissues. Head-to-head comparative studies with Dexrazoxane and other cardioprotective agents in preclinical models that assess a comprehensive range of doxorubicin-induced toxicities would be invaluable. Ultimately, clinical trials are necessary to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients.
References
- 1. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexrazoxane protects against myelosuppression from the DNA cleavage-enhancing drugs etoposide and daunorubicin but not doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol Attenuates Inflammatory-Mediated Cardiotoxicity in Daunorubicin-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol protects against doxorubicin-induced mitochondrial cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tyroserleutide Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tyroserleutide hydrochloride, a tripeptide with antitumor activity. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for handling potent pharmaceutical compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.
Summary of Hazards and Handling
This compound and its trifluoroacetate (B77799) salt (Tyroserleutide TFA) are potent compounds that require careful handling. The primary hazards associated with this substance are its potential toxicity if ingested and its significant risk to aquatic ecosystems.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Prevent entry into drains, water courses, or soil.[1] |
| Handling | Avoid contact with skin, eyes, and inhalation of dust/aerosol.[1] | Wear protective gloves, safety goggles with side-shields, and use in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous pharmaceutical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[2] The required method of disposal is incineration by an approved waste management facility.
Experimental Workflow for Disposal
Caption: A step-by-step workflow for the proper disposal of this compound waste.
Detailed Procedures:
-
Waste Segregation and Collection:
-
Solid Waste: All contaminated consumables, including gloves, pipette tips, vials, and absorbent paper, must be collected as solid hazardous waste.
-
Liquid Waste: Unused or expired this compound solutions, as well as contaminated solvents, must be collected in a dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. Keep containers closed except when adding waste.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The phrase "Hazardous Waste Pharmaceuticals".[1]
-
The words "Incineration Only".
-
The full chemical name: "this compound".
-
The accumulation start date (the date the first piece of waste is added to the container).
-
Any associated hazard symbols (e.g., toxic, environmentally hazardous).
-
-
-
Storage:
-
Store sealed waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic.
-
Ensure that the storage area is secondary containment compliant to prevent the spread of material in case of a leak.
-
-
Decontamination of Surfaces and Equipment:
-
For cleaning and decontaminating laboratory equipment and surfaces that have come into contact with this compound, a multi-step process is recommended:
-
Initial Cleaning: Use an enzymatic detergent to break down the peptide.
-
Disinfection/Deactivation: Follow with a solution of sodium hypochlorite (B82951) (bleach).
-
Final Rinse: Thoroughly rinse with purified water to remove any residual cleaning agents.
-
-
All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as solid hazardous waste.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed as per your institution's and local regulations.
-
Mechanism of Action: PI3K/AKT Pathway Inhibition
This compound exerts its antitumor effects primarily by inhibiting the PI3K/AKT signaling pathway, a critical pathway for cell proliferation and survival. By inhibiting this pathway, this compound leads to the upregulation of tumor suppressor proteins and ultimately induces apoptosis in cancer cells.
Caption: Signaling pathway showing this compound's inhibitory effect on the PI3K/AKT pathway.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyroserleutide Hydrochloride
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Tyroserleutide hydrochloride, a tripeptide with antitumor activity.[1][2] Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of your research.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It may also cause skin and serious eye irritation, as well as respiratory irritation.[4][5][6]
GHS Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles with side-shields or a full face shield | Must be worn to protect against splashes.[3][7] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended.[3][8] |
| Body Protection | Impervious clothing, such as a poly-coated, disposable gown with long sleeves and a solid front | Should be resistant to hazardous drugs.[3][8][9] |
| Respiratory Protection | Suitable respirator (e.g., NIOSH-certified N95) | Required when handling the powder outside of a containment system to avoid inhalation of dust.[3][9] |
Procedural Guidance for Safe Handling
Adherence to a strict operational workflow is essential to mitigate risks associated with this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated from general laboratory waste.
-
Containment: Place all contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.[6][10]
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal plant.[3][4] This typically involves incineration by a licensed environmental management vendor.[11] Do not allow the product to enter drains, water courses, or the soil.[3][4][6] For specific institutional procedures, contact your Environmental Health and Safety (EHS) department.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 852982-42-4 | MOLNOVA [molnova.com]
- 3. Tyroserleutide TFA|MSDS [dcchemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pogo.ca [pogo.ca]
- 9. halyardhealth.com [halyardhealth.com]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
